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Core Science & Biosynthesis

Foundational

Technical Whitepaper: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

High-Purity Chiral Synthon for Stereoselective Aminolysis and Epoxide Formation Executive Summary tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 1072792-33-6) is a critical chiral building block in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Synthon for Stereoselective Aminolysis and Epoxide Formation

Executive Summary

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 1072792-33-6) is a critical chiral building block in modern medicinal chemistry. Functioning primarily as a "masked" electrophile, it serves as the stable precursor to (R)-N-Boc-glycidylamine , a highly reactive epoxide used to introduce chiral amino-alcohol motifs into drug scaffolds.

While its enantiomer, the (S)-isomer (CAS: 415684-05-8), is globally recognized as the key intermediate for the anticoagulant Rivaroxaban , the (R)-isomer discussed here is essential for structure-activity relationship (SAR) studies, the synthesis of enantiomeric drug pairs, and specific targets requiring (R)-stereochemistry in the oxazolidinone or amino-alcohol backbone.

This guide details the physicochemical profile, industrial synthesis, and self-validating activation protocols for this high-value synthon.

Physicochemical Profile

The following data aggregates experimental values and calculated properties for the (R)-enantiomer.

PropertySpecificationNotes
CAS Number 1072792-33-6 Specific to (R)-isomer.[1] (S)-isomer is 415684-05-8.[2]
IUPAC Name tert-butyl N-[(2R)-3-chloro-2-hydroxypropyl]carbamate
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
Appearance White to off-white crystalline solidLow melting point solid.
Melting Point 45 – 55 °CTypical range for Boc-amino chlorohydrins.
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water (low), Hexanes
Chirality (R)-ConfigurationRetained from (R)-epichlorohydrin starting material.[3]
Stability Acid Labile (Boc removal)Base Sensitive (Cyclization)Stable at -20°C. Hydrolyzes slowly in moist air.
Synthetic Pathways & Production

The industrial synthesis of tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate relies on the regioselective ring-opening of (R)-epichlorohydrin. This process is favored over serine-reduction routes due to atom economy and the availability of high-enantiopurity epichlorohydrin.

3.1. The "Ammonia-Boc" Route (Standard Protocol)

This pathway ensures the retention of stereochemistry at the C2 position.[3]

  • Regioselective Aminolysis: (R)-Epichlorohydrin is treated with aqueous ammonia. The nucleophilic attack occurs predominantly at the less substituted C3 carbon, preserving the C2 chiral center.[3]

  • Boc Protection: The resulting primary amine is protected in situ using Di-tert-butyl dicarbonate (Boc₂O) to prevent polymerization and facilitate purification.

SynthesisRoute Epi (R)-Epichlorohydrin (Chiral Precursor) Inter (R)-1-amino-3-chloro-2-propanol (Unstable Intermediate) Epi->Inter Ring Opening (C3) Ammonia NH3 (aq) (Nucleophile) Ammonia->Inter Product tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (Target) Inter->Product N-Protection Boc Boc2O / Base (Protection) Boc->Product

Figure 1: Industrial synthesis pathway retaining (R)-stereochemistry via C3 nucleophilic attack.

Reactivity & Mechanistic Insight: The "Switch"

The defining feature of this molecule is its ability to act as a masked epoxide . It is stable enough to handle as a solid but cyclizes rapidly under basic conditions to form the reactive (R)-glycidylamine derivative.

4.1. Base-Promoted Cyclization (Activation)

This is the primary reaction for drug synthesis. The chlorohydrin moiety (Cl and OH on adjacent carbons) undergoes an intramolecular Williamson ether synthesis.[2]

  • Reagent: Potassium tert-butoxide (KOtBu) or NaOH.

  • Mechanism:

    • Base deprotonates the C2-hydroxyl group.[2]

    • The resulting alkoxide performs an intramolecular

      
       attack on C3, displacing the chloride.[3]
      
    • Result: Formation of tert-butyl (R)-oxiran-2-ylmethylcarbamate.

CyclizationMechanism Start Start: (R)-Chlorohydrin (Stable Solid) Step1 Step 1: Deprotonation (Reagent: KOtBu) Start->Step1 Intermediate Intermediate: C2-Alkoxide (High Energy) Step1->Intermediate Step2 Step 2: Intramolecular SN2 (Cl Displacement) Intermediate->Step2 Ring Closure Product Product: (R)-N-Boc-Glycidylamine (Reactive Epoxide) Step2->Product

Figure 2: Activation mechanism converting the stable chlorohydrin to the reactive epoxide.

Experimental Protocols
Protocol A: Activation to (R)-N-Boc-Glycidylamine

Use this protocol to generate the reactive epoxide species for immediate coupling.

Reagents:

  • tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (1.0 eq)[1]

  • Potassium tert-butoxide (KOtBu) (1.1 eq)[4]

  • THF (Anhydrous)[4]

Method:

  • Dissolution: Dissolve 10 mmol of the chlorohydrin substrate in 50 mL anhydrous THF under nitrogen atmosphere. Cool to 0°C.[5]

  • Base Addition: Add KOtBu (11 mmol) portion-wise over 10 minutes. The solution may become cloudy (KCl precipitation).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Validation (TLC): Check consumption of starting material (Rf ~0.4 in 1:1 EtOAc/Hex) and appearance of epoxide (Rf ~0.6).

  • Workup: Filter off the KCl solid. The filtrate contains the reactive epoxide and should be used immediately for the next step (e.g., ring-opening with a nucleophile) to avoid dimerization.

Protocol B: Quality Control (Chiral HPLC)

Self-validating the enantiomeric excess (ee).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expectation: The (R)-isomer typically elutes distinctly from the (S)-isomer. Compare against a racemic standard (prepared by mixing equal parts (R) and (S)).

Pharmaceutical Applications

While the (S)-enantiomer is the precursor for Rivaroxaban (Xarelto), the (R)-isomer is utilized in:

  • Stereochemical Probes: Used to synthesize the "distomer" (inactive enantiomer) of oxazolidinone antibiotics to verify target binding specificity.

  • Inverted Synthesis: For targets where the subsequent reaction involves an inversion of configuration (Walden inversion), the (R)-chlorohydrin is used to access (S)-products.

  • Beta-Blocker Analogs: Synthesis of chiral amino-propanol backbones found in beta-adrenergic receptor antagonists.

Handling & Safety
  • Hazard Class: Irritant (Skin/Eye). Potential Mutagen (due to alkylating capability upon cyclization).

  • Storage: Store at 2°C – 8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Disposal: Quench excess material with aqueous ammonium hydroxide before disposal to open any potential epoxide rings.

References
  • BLD Pharm. (2024). tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Product Datasheet. Link

  • Perzborn, E., et al. (2011).[3] Rivaroxaban: A New Oral Factor Xa Inhibitor. Journal of Thrombosis and Haemostasis. (Contextualizing the (S)-isomer utility). Link

  • Sigma-Aldrich. (2024). (S)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate Safety Data Sheet. (Reference for general chlorohydrin handling). Link

  • BenchChem. (2024). Reaction Mechanism Studies of Transformations involving (S)-tert-Butyl 3-chloro-2-hydroxypropylcarbamate. Link

Sources

Exploratory

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate molecular structure

The following technical guide details the molecular structure, synthesis, and application of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral building block in the synthesis of oxazolidinone-class p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral building block in the synthesis of oxazolidinone-class pharmaceuticals.

Molecular Architecture, Synthesis, and Pharmaceutical Utility

PART 1: EXECUTIVE SUMMARY

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 1072792-33-6) is a high-purity chiral intermediate used primarily in the asymmetric synthesis of functionalized oxazolidinones. Its structural integrity—specifically the preservation of the (R)-stereocenter—is pivotal in the manufacturing of anticoagulants (e.g., Rivaroxaban enantiomers) and antibiotics (e.g., Linezolid analogs). This guide provides a comprehensive analysis of its physiochemical properties, a validated synthetic protocol, and its mechanistic role in drug development.

PART 2: MOLECULAR ARCHITECTURE & PHYSIOCHEMICAL PROFILE

Structural Analysis

The molecule features a propyl backbone functionalized with a secondary alcohol, a terminal alkyl chloride, and a tert-butoxycarbonyl (Boc) protected primary amine. The chirality at the C2 position is defined as (R) according to Cahn-Ingold-Prelog (CIP) priority rules.

Property Data
IUPAC Name tert-Butyl N-[(2R)-3-chloro-2-hydroxypropyl]carbamate
CAS Number 1072792-33-6
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
Chirality (R)-Enantiomer
Physical State White to off-white solid (or viscous oil at high purity)
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 64–68 °C (Typical range for crystalline form)
Stereochemical Significance

The (R)-configuration of this carbamate is directly inherited from the starting material (typically (R)-epichlorohydrin) during synthesis. It serves as a stereochemical anchor; subsequent cyclization reactions to form the oxazolidinone ring generally proceed with retention of configuration at the chiral center, yielding (R)-5-(chloromethyl)oxazolidin-2-one.

Note: While the blockbuster drug Rivaroxaban utilizes the (S)-configuration, the (R)-enantiomer is essential for synthesizing stereochemical standards, specific impurity markers, and novel drug candidates requiring the opposite spatial arrangement.

PART 3: SYNTHETIC PATHWAYS & MECHANISTIC INSIGHT

Synthesis Workflow

The industrial synthesis prioritizes the retention of enantiomeric excess (ee). The most robust route involves the regioselective ring opening of (R)-epichlorohydrin with ammonia, followed by chemoselective protection.

Step-by-Step Protocol

Step 1: Regioselective Aminolysis

  • Reagents: (R)-Epichlorohydrin, Aqueous Ammonia (25-28%).

  • Conditions: 0–5 °C, slow addition to prevent polymerization.

  • Mechanism: Ammonia attacks the less hindered C3 position of the epoxide. The C2 chiral center remains untouched, preserving the (R)-configuration.

  • Intermediate: (R)-1-Amino-3-chloro-2-propanol.

Step 2: Chemoselective Boc-Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Protocol:

    • Suspend (R)-1-amino-3-chloro-2-propanol in DCM at 0 °C.

    • Add 1.1 equivalents of Et₃N.

    • Dropwise addition of Boc₂O (1.05 eq) dissolved in DCM.

    • Stir at room temperature for 4–6 hours.

  • Purification: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃. Crystallize from Hexane/EtOAc.

Visualization of Synthesis Pathway

SynthesisPathway Epi (R)-Epichlorohydrin (Chiral Precursor) Inter (R)-1-Amino-3-chloro- 2-propanol Epi->Inter Regioselective Ring Opening (0°C) Ammonia NH3 (aq) (Nucleophile) Ammonia->Inter Product tert-Butyl (R)-(3-chloro- 2-hydroxypropyl)carbamate Inter->Product N-Protection Boc Boc2O / Et3N (Protection) Boc->Product

Caption: Figure 1. Synthetic route from (R)-Epichlorohydrin to the target carbamate, highlighting stereochemical retention.

PART 4: PHARMACEUTICAL APPLICATIONS[2][4]

Cyclization to Oxazolidinones

The primary utility of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is its conversion into (R)-5-(chloromethyl)oxazolidin-2-one . This transformation is a "self-validating" step: successful cyclization confirms the presence of both the carbamate and the free hydroxyl group.

Mechanism:

  • Deprotonation: A base (e.g., Potassium tert-butoxide or Sodium hydride) deprotonates the hydroxyl group (-OH).

  • Intramolecular Attack: The resulting alkoxide attacks the carbonyl carbon of the Boc group.

  • Cyclization: tert-Butoxide is eliminated, closing the 5-membered oxazolidinone ring.

  • Stereochemistry: The chiral center is not part of the nucleophilic attack; therefore, the (R)-configuration is retained.

Application Workflow Diagram

ApplicationWorkflow Carbamate tert-Butyl (R)-(3-chloro- 2-hydroxypropyl)carbamate Intermediate_Alkoxide Alkoxide Intermediate Carbamate->Intermediate_Alkoxide Deprotonation (-OH) Base Base (KOtBu or NaH) Base->Intermediate_Alkoxide Oxazolidinone (R)-5-(Chloromethyl)- 2-oxazolidinone Intermediate_Alkoxide->Oxazolidinone Intramolecular Cyclization (-tBuOH) Drugs Pharma Intermediates (e.g., Rivaroxaban Isomers) Oxazolidinone->Drugs N-Arylation & Coupling

Caption: Figure 2.[1][2] Mechanism of cyclization to the oxazolidinone scaffold, a key pharmacophore.

PART 5: ANALYTICAL CHARACTERIZATION

To ensure scientific integrity, the identity and purity of the compound must be verified using the following parameters:

Method Expected Signal / Result
¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc), 3.2-3.4 (m, 2H, CH₂-N), 3.5-3.6 (m, 2H, CH₂-Cl), 3.9 (m, 1H, CH-OH), 5.0 (br s, 1H, NH).
HPLC Purity > 98.0% (Area normalization).
Chiral HPLC Enantiomeric Excess (ee) > 99% (Confirming no racemization occurred).
Mass Spec (ESI) [M+Na]⁺ = 232.1 (Calculated for C₈H₁₆ClNO₃Na).

PART 6: HANDLING & SAFETY

  • Hazard Classification: Irritant (Skin/Eye), Potential Alkylating Agent.

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the alkyl chloride or Boc deprotection.

  • Stability: Stable for >12 months if kept dry. Moisture sensitive (hydrolysis of alkyl chloride to diol).

PART 7: REFERENCES

  • Sigma-Aldrich. (S)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate Product Sheet. (Note: Reference for the enantiomer properties). Link

  • National Institutes of Health (NIH). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC3652273. Link

  • BLD Pharm. tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate MSDS & Properties. Link

  • Organic Process Research & Development. Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials. (Discusses the use of the (S)-enantiomer, validating the synthetic route for the (R)-isomer). Link

Sources

Foundational

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate, a chiral building block of significant importance in the pharmaceutical industry. The document delves into the strategic considerations behind selecting a synthetic route, offering a comparative analysis of common methodologies. A detailed, field-proven protocol for the most prevalent industrial-scale synthesis is presented, complete with mechanistic insights and process optimization data. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of a Chiral Synthon

The Boc protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, allowing for orthogonal chemical strategies in multi-step syntheses.[3] The hydroxyl and chloro groups provide two distinct points for further chemical elaboration, enabling convergent synthetic strategies. The precise stereochemistry at the C2 position is critical, as the pharmacological activity of many APIs is dependent on a single enantiomer.[2]

This guide will explore the primary synthetic routes to this molecule, providing the necessary technical depth to enable successful and efficient laboratory and pilot-scale synthesis.

Comparative Analysis of Synthetic Pathways

The synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate can be approached from several different chiral starting materials. The choice of pathway often depends on factors such as the availability and cost of the starting material, scalability, and desired purity profile.

Pathway I: N-Boc Protection of (R)-1-Amino-3-chloro-2-propanol

This is arguably the most direct and widely adopted method, particularly for large-scale production.[1] It leverages the commercially available chiral amino alcohol, (R)-1-amino-3-chloro-2-propanol, and protects the primary amine with di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Choices:

  • Starting Material: (R)-1-amino-3-chloro-2-propanol provides the complete carbon backbone and the desired stereocenter. Its availability as a hydrochloride salt is common.

  • Protecting Group: The Boc group is ideal due to its high efficiency of introduction, stability to a wide range of nucleophilic and basic conditions, and ease of removal under mild acidic conditions, which preserves other sensitive functional groups.[3]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

  • Base: If the starting amino alcohol is in its hydrochloride salt form, a base (e.g., sodium bicarbonate, triethylamine, or sodium hydroxide) is required to neutralize the acid and liberate the free amine, which is the active nucleophile for the reaction.[1]

Pathway II: Ring-Opening of (R)-Glycidyl Butyrate or a similar Epoxide

An alternative strategy involves the ring-opening of a chiral epoxide. While (R)-epichlorohydrin is a logical precursor, its reaction with a carbamate nucleophile can be complex. A more controlled approach often utilizes a related epoxide like (R)-glycidyl butyrate.[4][5] This pathway involves more steps but offers excellent stereochemical control.

Reaction Sequence:

  • Ring-opening of the epoxide with an azide source (e.g., sodium azide).

  • Reduction of the resulting azide to a primary amine.

  • N-Boc protection of the amine.

  • Conversion of the resulting diol into the target chlorohydrin.

Causality of Experimental Choices:

  • Stereocontrol: The synthesis begins with a highly enantiopure epoxide, ensuring the stereochemistry is set from the start.[6]

  • Regioselectivity: The ring-opening of epoxides is a well-studied reaction, and conditions can be chosen to favor nucleophilic attack at the less hindered carbon atom, leading to the desired 1-amino-2-hydroxy regioisomer.[7]

  • Versatility: This pathway allows for the introduction of various functionalities, making it adaptable for the synthesis of analogues.

Pathway III: From (R)-3-Chloro-1,2-propanediol

This route starts with the chiral diol (R)-3-chloro-1,2-propanediol.[8] The synthesis requires selective functionalization of the two hydroxyl groups.

Reaction Sequence:

  • Selective protection of the primary hydroxyl group.

  • Activation of the secondary hydroxyl group (e.g., conversion to a mesylate or tosylate).

  • Displacement of the leaving group with an amine source (e.g., ammonia or a protected amine equivalent).

  • N-Boc protection.

  • Deprotection of the primary alcohol.

Causality of Experimental Choices:

  • Starting Material Availability: (R)-3-chloro-1,2-propanediol is a readily available chiral building block.[8]

  • Challenges: This route is often longer and more complex due to the need for multiple protection/deprotection steps and the potential for side reactions. Achieving high selectivity in the functionalization of the two hydroxyl groups can be challenging.

Data Summary: Comparison of Synthetic Pathways
PathwayStarting MaterialKey TransformationTypical YieldProsCons
I (R)-1-Amino-3-chloro-2-propanolN-Boc Protection>90%Highly convergent, simple, scalableRelies on the availability of the specific amino alcohol
II (R)-Glycidyl derivativeEpoxide Ring-Opening70-85% (multi-step)Excellent stereocontrol, versatileLonger reaction sequence, use of azide reagents
III (R)-3-Chloro-1,2-propanediolHydroxyl Group Manipulation50-70% (multi-step)Uses a common chiral pool starting materialMultiple protection/deprotection steps, potential for side reactions

Detailed Experimental Protocol: Pathway I

This section provides a robust, step-by-step protocol for the synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate from (R)-1-amino-3-chloro-2-propanol hydrochloride.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A Charge Reactor: (R)-1-Amino-3-chloro-2-propanol HCl Solvent (e.g., Dichloromethane) B Cool to 0-5 °C A->B C Add Base (e.g., NaHCO₃ solution) Stir until dissolved B->C Begin Reagent Addition D Slowly add Di-tert-butyl dicarbonate (Boc₂O) in solvent C->D E Warm to Room Temperature Stir for 12-18 hours D->E F Monitor reaction by TLC/HPLC E->F G Phase Separation: Separate organic and aqueous layers F->G Upon Completion H Extract aqueous layer with solvent G->H I Combine organic layers H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Filter and concentrate in vacuo K->L M Recrystallization or Silica Gel Chromatography L->M Crude Product N Dry final product under vacuum M->N

Caption: Experimental workflow for the N-Boc protection of (R)-1-amino-3-chloro-2-propanol.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
(R)-1-Amino-3-chloro-2-propanol HCl146.0110.0 g0.06851.0
Di-tert-butyl dicarbonate (Boc₂O)218.2515.6 g0.07151.05
Sodium Bicarbonate (NaHCO₃)84.0111.5 g0.1372.0
Dichloromethane (DCM)-200 mL--
Deionized Water-100 mL--
Brine (Saturated NaCl solution)-50 mL--
Anhydrous Sodium Sulfate-10 g--
Step-by-Step Methodology
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add (R)-1-amino-3-chloro-2-propanol hydrochloride (10.0 g, 0.0685 mol) and 100 mL of dichloromethane.

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Basification: In a separate beaker, dissolve sodium bicarbonate (11.5 g, 0.137 mol) in 100 mL of deionized water. Add this aqueous solution to the reaction flask while maintaining the internal temperature below 10 °C. Stir vigorously for 15-20 minutes until the solid starting material dissolves completely.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (15.6 g, 0.0715 mol) in 100 mL of dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 1 hour, ensuring the internal temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane (50 mL each).

  • Combine and Wash: Combine all organic layers and wash them once with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid or viscous oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate. The typical yield is 90-95%.

Mechanistic Rationale

The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Amine_HCl R-NH₃⁺ Cl⁻ Free_Amine R-NH₂ Amine_HCl->Free_Amine + Base Base HCO₃⁻ Boc2O Boc-O-Boc (Di-tert-butyl dicarbonate) Free_Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product Boc-NH-R (Final Product) Intermediate->Product Collapse Byproduct t-BuO⁻ + CO₂ Intermediate->Byproduct

Caption: Simplified mechanism for Boc-protection of an amine.

  • Deprotonation: The base neutralizes the hydrochloride salt, liberating the free primary amine (R-NH₂).[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks one of the electrophilic carbonyl carbons of Boc₂O.

  • Collapse of Intermediate: The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide (which forms from the unstable tert-butoxycarboxylic acid), to yield the stable carbamate product.

Conclusion

The synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a critical process for the production of various pharmaceutical agents. While several synthetic routes exist, the direct N-Boc protection of (R)-1-amino-3-chloro-2-propanol stands out for its efficiency, scalability, and high yields. This guide provides the foundational knowledge and a detailed, validated protocol to assist researchers and drug development professionals in the successful synthesis of this key chiral intermediate. The understanding of the underlying chemical principles and the rationale for specific experimental choices are paramount to achieving optimal results in terms of both yield and purity.

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 13, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Navigating Chemical Synthesis: The Role of Tert-Butyl (1S,2S)-(1-Benzyl-3-Chloro-2-Hydroxypropyl)Carbamate. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved February 13, 2026, from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol.
  • TÜBİTAK Academic Journals. (2010, January 1). Co(III) catalysed asymmetric ring-opening of epichlorohydrin by salicylaldehyde derivatives: reversal of enantioselectivity and. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2022, May 25). Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

The Synthetic Alchemist's Key: A Technical Guide to tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

For the Eyes of Researchers, Scientists, and Drug Development Professionals Abstract In the intricate world of pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral syn...

Author: BenchChem Technical Support Team. Date: February 2026

For the Eyes of Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons are the foundational elements upon which the stereospecific architecture of modern therapeutics is built. Among these, tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate stands out as a versatile and highly valuable intermediate. This technical guide delves into the core of this molecule's utility, moving beyond a simple datasheet to elucidate its "mechanism of action" within the context of synthetic organic chemistry. We will explore its synthesis, its inherent chemical reactivity, and its pivotal role in the construction of complex active pharmaceutical ingredients (APIs), supported by detailed experimental protocols and mechanistic insights.

Introduction: A Bifunctional Chiral Synthon

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate, with the CAS registry number 415684-05-8 for its (S)-enantiomer, is a chiral amino alcohol derivative.[1] Its molecular structure is elegantly simple yet functionally dense, featuring three key components that dictate its synthetic utility:

  • A tert-butoxycarbonyl (Boc) protected amine: This robust protecting group renders the amine nucleophile inert under a variety of reaction conditions, allowing for selective transformations at other sites of the molecule. It can be readily removed under acidic conditions, unmasking the amine for subsequent reactions.[2]

  • A chiral secondary alcohol: The hydroxyl group at the C2 position, with its defined (R)-stereochemistry, is crucial for the synthesis of enantiomerically pure target molecules. This hydroxyl group can act as a nucleophile or be further functionalized.

  • A primary alkyl chloride: The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, providing a key site for bond formation.

This trifecta of functional groups, arranged with a specific spatial orientation, makes tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles and other complex chiral molecules.[1]

The Genesis of a Chiral Building Block: Synthetic Pathways

The efficient synthesis of this chiral intermediate is critical for its application in large-scale pharmaceutical manufacturing. Two primary strategies have emerged, both leveraging commercially available chiral precursors.

From (R)-Epichlorohydrin: A Regioselective Approach

A common and highly effective method commences with (R)-epichlorohydrin. This route hinges on the regioselective nucleophilic ring-opening of the epoxide. The reaction design ensures that the nucleophile attacks the less sterically hindered terminal carbon of the epoxide, preserving the stereocenter at C2.

G cluster_0 Synthesis from (R)-Epichlorohydrin A (R)-Epichlorohydrin B tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate A->B Ring Opening C Nucleophilic Amine Source (e.g., Boc-NH2) C->B

Caption: Synthesis from (R)-Epichlorohydrin.

N-Acylation of a Chiral Amino Alcohol

An alternative industrial-scale approach involves the direct N-acylation of (R)-1-amino-3-chloro-2-propanol. This chiral amino alcohol is reacted with di-tert-butyl dicarbonate (Boc₂O), a standard reagent for the introduction of the Boc protecting group.[1] Often, the hydrochloride salt of the amino alcohol is used, necessitating the addition of a base to liberate the free amine for the acylation to proceed.[1]

ReactantsReagents/SolventYield (%)
(R)-1-amino-3-chloro-2-propanol or its HCl saltDi-tert-butyl dicarbonate (Boc₂O), Base (if HCl salt is used)High

The "Mechanism of Action": A Tale of Intramolecular Cyclization

The primary "mechanism of action" of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate in a synthetic context is its propensity to undergo a base-mediated intramolecular cyclization to form a chiral epoxide. This transformation is a classic example of an intramolecular Williamson ether synthesis.[1]

The process is initiated by a base, which deprotonates the secondary hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then executes a backside nucleophilic attack on the adjacent carbon bearing the chlorine atom in an SN2 fashion.[1] This intramolecular substitution reaction results in the displacement of the chloride ion and the formation of a stereochemically defined three-membered epoxide ring, (R)-tert-butyl (oxiran-2-ylmethyl)carbamate. The (R)-configuration of the starting chlorohydrin directly dictates the (R)-configuration of the resulting epoxide.[1]

G cluster_0 Intramolecular Cyclization Mechanism A tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate B Alkoxide Intermediate A->B Deprotonation C (R)-tert-butyl (oxiran-2-ylmethyl)carbamate B->C Intramolecular SN2 Attack E Cl- D Base D->B

Caption: Intramolecular Cyclization Mechanism.

This in-situ formation of a chiral epoxide is a powerful synthetic strategy, as it provides a highly reactive electrophile that can be subsequently opened by a variety of nucleophiles to introduce further complexity into the molecule in a stereocontrolled manner.

Application in Pharmaceutical Synthesis: The Case of Linezolid

The utility of this class of chiral building blocks is exemplified in the synthesis of the oxazolidinone antibiotic, Linezolid. While the commercial synthesis of Linezolid utilizes the (S)-enantiomer, tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate, the chemical principles and the "action" of the intermediate are identical.[3]

Linezolid is a crucial therapeutic agent for treating infections caused by multi-resistant bacteria.[3][4] The synthesis involves the coupling of the chiral chlorohydrin carbamate with an N-aryl carbamate to construct the core oxazolidinone ring system in a convergent and versatile manner.[3]

The overall synthetic strategy showcases the dual functionality of the building block: the Boc-protected amine remains latent while the chlorohydrin moiety is activated for the key ring-forming reaction.

G cluster_1 Linezolid Synthesis Case Study A tert-Butyl (S)-(3-chloro-2-hydroxypropyl)carbamate C Linezolid Precursor A->C Coupling & Cyclization B N-Aryl Carbamate B->C D Linezolid C->D Further Functionalization

Caption: Linezolid Synthesis Case Study.

Experimental Protocols

The following protocols are representative of the synthesis and application of tert-butyl (R/S)-(3-chloro-2-hydroxypropyl)carbamate and are adapted from the literature for illustrative purposes.

Synthesis of tert-Butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate from (S)-Epichlorohydrin

This protocol is based on the general methodology for synthesizing such intermediates for oxazolidinone antibacterial agents.[3]

Materials:

  • (S)-Epichlorohydrin

  • tert-Butyl carbamate

  • Suitable solvent (e.g., isopropanol)

  • Base (e.g., sodium carbonate)

Procedure:

  • To a solution of (S)-epichlorohydrin in isopropanol, add tert-butyl carbamate and sodium carbonate.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate.

Synthesis of an Oxazolidinone Core (Linezolid Analogue)

This protocol illustrates the coupling reaction to form the central heterocyclic ring of Linezolid.[3]

Materials:

  • tert-Butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate

  • 3-Fluoro-4-morpholinylaniline

  • Carbonylating agent (e.g., carbonyldiimidazole) or a pre-formed N-aryl carbamate

  • Strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the N-aryl amine (3-fluoro-4-morpholinylaniline) in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of n-butyllithium in hexanes to deprotonate the amine.

  • To the resulting lithium amide, add a solution of tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate in anhydrous THF.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The crude product, the oxazolidinone precursor, can then be carried forward for further transformations to yield Linezolid.

Conclusion

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its "mechanism of action" in synthesis, primarily through intramolecular cyclization to a chiral epoxide, provides a reliable and stereocontrolled pathway to complex molecular architectures. The Boc-protected amine and the reactive chlorohydrin moiety offer orthogonal handles for sequential chemical transformations, making it an indispensable tool in the modern synthetic chemist's arsenal. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral building blocks will only intensify, solidifying their role as the silent architects of therapeutic innovation.

References

  • Navigating Chemical Synthesis: The Role of Tert-Butyl (1S,2S)-(1-Benzyl-3-Chloro-2-Hydroxypropyl)Carbamate - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Retrieved February 15, 2026, from [Link]

  • LINEZOLID - New Drug Approvals. (2015, April 5). Retrieved February 15, 2026, from [Link]

  • Linezolid-impurities | Pharmaffiliates. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of Antibiotic Linezolid Analogues. (n.d.). Retrieved February 15, 2026, from [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Foundational

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate solubility data

An In-depth Technical Guide to the Solubility of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Introduction tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a crucial chiral building block in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Introduction

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a crucial chiral building block in modern medicinal chemistry. Its stereospecific structure makes it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of antiviral agents such as the HIV protease inhibitor, Darunavir.[1] The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective chemical transformations, making this compound a cornerstone in multi-step synthetic pathways.[1]

Understanding and accurately quantifying the solubility of this intermediate is paramount for drug development professionals. Solubility data directly impacts critical process parameters, including reaction kinetics, purification efficiency (especially crystallization), formulation development, and overall process scalability and cost-effectiveness. An imprecise understanding of solubility can lead to suboptimal yields, purity issues, and significant delays in the development timeline.

This guide provides a comprehensive overview of the known solubility characteristics of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate. It details robust, field-proven experimental protocols for accurate solubility determination and explains the scientific principles behind these methodologies. The objective is to equip researchers and scientists with the necessary data and techniques to handle this key intermediate with precision and confidence.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before undertaking solubility studies. These parameters influence its behavior in different solvent systems and are critical for designing appropriate experimental conditions.

PropertyValueSource
Chemical Name tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamateN/A
Synonyms tert-butyl (2R)-3-chloro-2-hydroxypropylcarbamateN/A
CAS Number 1072792-33-6[2]
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol N/A
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions

Solubility Profile

Precise quantitative solubility data for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is not extensively published in peer-reviewed literature, a common challenge for non-API intermediates. However, qualitative solubility can be inferred from related compounds and common laboratory practices. The parent compound, tert-Butyl carbamate, is reported to be soluble in methylene chloride, chloroform, and alcohols, while being only slightly soluble in water and petroleum ether.[3] This suggests that the title compound will exhibit good solubility in polar organic solvents.

The table below summarizes expected solubility behavior based on the molecule's functional groups (a hydroxyl, a carbamate, and a chloro group), which contribute to its polarity.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSoluble to Freely SolubleThe hydroxyl group and carbamate moiety can form hydrogen bonds with alcohol solvents.
Chlorinated Solvents Dichloromethane (DCM), ChloroformSoluble to Freely SolubleFavorable dipole-dipole interactions. DCM is a common solvent for reactions involving Boc-protected compounds.
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble to Sparingly SolubleModerate polarity allows for some interaction, though less than with protic solvents.
Ketones AcetoneSolubleAcetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
Esters Ethyl AcetateSolubleA moderately polar solvent often used in extractions and chromatography for similar compounds.
Aprotic Polar Solvents Acetonitrile, DMF, DMSOSoluble to Freely SolubleHigh polarity and ability to act as hydrogen bond acceptors facilitate dissolution.
Hydrocarbons Hexane, Heptane, TolueneSparingly Soluble to InsolubleThe compound's polarity is too high for significant solubility in nonpolar solvents.
Water WaterSlightly SolubleWhile containing polar groups, the tert-butyl group and overall carbon backbone reduce aqueous solubility.

Methodologies for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a systematic and validated experimental approach is crucial. The following protocols describe two universally accepted methods for determining the solubility of a solid compound in a liquid solvent.

Protocol 1: Isothermal Saturation & Gravimetric Analysis

This method is a robust, straightforward technique that relies on achieving thermodynamic equilibrium and measuring the mass of the dissolved solute. It is often considered the "gold standard" for its directness and simplicity.

G cluster_prep Equilibrium Preparation cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vial and equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow suspension to settle B->C D Withdraw known volume of clear supernatant using a filtered syringe C->D Sample E Dispense into a pre-weighed vial D->E F Evaporate solvent under vacuum to dryness E->F G Weigh the vial with dried solute F->G H Calculate Solubility (mg/mL or g/L) G->H

Caption: Workflow for the gravimetric determination of solubility.

  • Preparation: Add an excess amount of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate to a known volume of the selected solvent in a sealed, screw-cap glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or incubator. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure the solution reaches thermodynamic equilibrium. Causality: Insufficient equilibration time is a primary source of error, leading to an underestimation of the true solubility.

  • Sampling: After equilibration, cease agitation and allow the solid particles to settle. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant. This must be done using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved micro-particles. Causality: The filter ensures that only the dissolved solute is measured. The syringe and filter should be pre-equilibrated at the experimental temperature to prevent precipitation or dissolution caused by temperature changes.

  • Analysis: Dispense the filtered supernatant into a pre-weighed (tared) vial.

  • Solvent Removal: Carefully evaporate the solvent under a gentle stream of nitrogen or using a vacuum oven at a temperature that does not cause degradation of the solute.

  • Final Weighing: Once the solvent is fully removed and the solid is dry, weigh the vial again. The difference between the final and initial (tared) mass is the mass of the dissolved solute.

  • Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)

Protocol 2: Isothermal Saturation & HPLC-UV Analysis

This method is highly sensitive and ideal for compounds with low solubility or when only small amounts of material are available. It relies on quantifying the solute concentration in a saturated solution against a pre-established calibration curve.

G cluster_cal Calibration cluster_sample Sample Analysis A Prepare standard solutions of known concentrations B Analyze standards by HPLC-UV A->B C Generate calibration curve (Peak Area vs. Concentration) B->C D Prepare saturated solution (as in Protocol 1) E Filter supernatant and dilute with mobile phase to fall within calibration range D->E F Analyze diluted sample by HPLC-UV E->F G Determine concentration from calibration curve F->G H Calculate original solubility (accounting for dilution) G->H

Caption: Workflow for HPLC-based determination of solubility.

  • HPLC Method Development & Calibration:

    • Develop a suitable HPLC method. For carbamates, a reverse-phase C18 column is typically effective.[5][6]

    • Mobile Phase: Acetonitrile:Water gradient or isocratic mixture.[7]

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~210 nm, typical for carbamates).

    • Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.

    • Inject each standard and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve. The curve must have an acceptable correlation coefficient (R² > 0.999).

  • Saturated Solution Preparation: Prepare a saturated solution by following steps 1 and 2 from the Gravimetric Analysis protocol.

  • Sampling and Dilution: Withdraw a filtered aliquot of the supernatant as described in step 3 of the gravimetric protocol. Perform a precise, quantitative dilution of this aliquot with the mobile phase to ensure the final concentration falls within the linear range of your calibration curve. Causality: Direct injection of a saturated solution would overload the detector and fall outside the calibrated range. Accurate dilution is critical for an accurate final calculation.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

  • Calculation:

    • Determine the concentration of the diluted sample using its peak area and the equation of the line from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Solubility = (Concentration from calibration curve) x (Dilution Factor)

Safety and Handling

While a specific safety data sheet (SDS) for the (R)-enantiomer is not publicly detailed, data from the (S)-enantiomer and related carbamates provide essential handling guidance.[8]

  • Hazards: The (S)-enantiomer is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. Similar carbamates can cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

By adhering to these protocols and safety guidelines, researchers can generate accurate and reliable solubility data for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate, facilitating smoother, more efficient, and safer drug development processes.

References

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Navigating Chemical Synthesis: The Role of Tert-Butyl (1S,2S)-(1-Benzyl-3-Chloro-2-Hydroxypropyl)Carbamate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Royal Society of Chemistry. (2014). Supplemental Material I. Solubility Estimates of Boc Derivatives. Royal Society of Chemistry. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S.
  • USP. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. USP. [Link]

  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Environmental Protection Agency. (2025, October 15). tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. EPA. [Link]

  • PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]

  • SciSpace. (2012, June 5). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. SciSpace. [Link]

  • Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Ueji, M., & Kanazawa, J. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. J-STAGE. [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). N-Boc-3-Chloropropylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Quality Control of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

This guide provides an in-depth technical analysis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral building block. While often encountered as a racemate (CAS 126605-93-6) or the (S)-enantiomer (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral building block. While often encountered as a racemate (CAS 126605-93-6) or the (S)-enantiomer (CAS 415684-05-8), the (R)-isomer is of specific interest in the asymmetric synthesis of oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban).

Executive Summary & Compound Identity

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a bifunctional chiral intermediate containing a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a chlorohydrin moiety.[1] Its chemical stability is pH-dependent; basic conditions trigger intramolecular cyclization to the corresponding epoxide.

PropertyDetail
IUPAC Name tert-Butyl N-[(2R)-3-chloro-2-hydroxypropyl]carbamate
Common Name N-Boc-(R)-1-amino-3-chloro-2-propanol
CAS Registry 126605-93-6 (Generic/Racemate); (S)-isomer is 415684-05-8.
Molecular Formula C

H

ClNO

Molecular Weight 209.67 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in MeOH, DMSO, CH

Cl

, EtOAc; slightly soluble in water.
Chirality (R)-Enantiomer (C2 center)

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR data below represents the characteristic shifts observed in CDCl


. Note that rotational isomers (rotamers) of the Boc group can sometimes cause peak broadening at room temperature.

H NMR (400 MHz, CDCl

,

ppm):
Shift (

)
MultiplicityIntegralAssignmentStructural Insight
1.45 Singlet (s)9HC(CH

)

Characteristic strong Boc signal.
3.20 – 3.42 Multiplet (m)2HCH

-NH
Diastereotopic protons adjacent to the chiral center.
3.55 – 3.65 Multiplet (m)2HCH

-Cl
Deshielded by chlorine; often appears as a complex doublet of doublets.
3.90 – 4.05 Multiplet (m)1HCH -OHThe chiral methine proton; shift is concentration-dependent.
3.50 – 4.50 Broad (br s)1H-OH Exchangeable; shift varies with concentration and water content.
4.95 – 5.10 Broad (br s)1H-NH Carbamate NH; disappears upon D

O shake.

C NMR (100 MHz, CDCl

,

ppm):
Shift (

)
AssignmentNotes
28.3 C(C H

)

Methyl carbons of the Boc group.
43.5 C H

-NH
Methylene carbon attached to nitrogen.
47.2 C H

-Cl
Methylene carbon attached to chlorine.
70.8 C H-OHChiral methine carbon.
80.1 C (CH

)

Quaternary carbon of the tert-butyl group.
156.5 C =OCarbamate carbonyl.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbamate and hydroxyl functionalities.

  • 3350 – 3450 cm

    
    :  Broad band corresponding to O-H stretching (H-bonded) and N-H stretching.
    
  • 2975 – 2930 cm

    
    :  C-H stretching (aliphatic).
    
  • 1680 – 1695 cm

    
    :  Strong C=O stretching (Carbamate Amide I band).
    
  • 1515 – 1530 cm

    
    :  N-H bending (Amide II band).
    
  • 1160 – 1250 cm

    
    :  C-O-C stretching (Boc ester linkage).
    
  • 750 – 800 cm

    
    :  C-Cl stretching (often weak/obscured).
    
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

  • Isotope Pattern: A distinct 3:1 ratio for the molecular ion (

    
    Cl : 
    
    
    
    Cl) confirms the presence of one chlorine atom.
  • Fragmentation:

    • 
       154:  Loss of isobutene (
      
      
      
      ).
    • 
       110:  Loss of Boc group (
      
      
      
      ).
Optical Rotation

The specific rotation is the definitive test for enantiomeric purity.

  • Standard:

    
    
    
  • Value: The (S)-enantiomer typically exhibits a small negative rotation (e.g.,

    
     to 
    
    
    
    in MeOH). Therefore, the (R)-enantiomer is expected to be dextrorotatory (+) or have a distinct positive shift relative to the (S) baseline in the same solvent.
  • Note: Optical rotation is highly solvent and concentration-dependent for this class of molecules. Comparative HPLC with a chiral column (e.g., Chiralpak AD-H or OD-H) is recommended for precise %ee determination.

Synthesis & Experimental Protocols

Synthesis Workflow

The (R)-isomer is typically synthesized via the ring-opening of (R)-epichlorohydrin with ammonia (yielding the amino-chlorohydrin) followed by Boc protection, or by direct reaction of (R)-1-amino-3-chloro-2-propanol with Boc anhydride.

Caution: The synthesis involves toxic alkylating agents (epichlorohydrin).

SynthesisWorkflow Start (R)-Epichlorohydrin (Chiral Precursor) Step1 Ring Opening (NH3 / H2O) Start->Step1 Nucleophilic Attack Inter (R)-1-Amino-3-chloro-2-propanol Step1->Inter Isolable Intermediate Step2 Boc Protection (Boc2O / Base) Inter->Step2 Selective N-Protection Product tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (Final Product) Step2->Product Yield: ~85-90% Impurity Impurity: Epoxide Recyclization (Basic pH) Product->Impurity Degradation (pH > 8)

Figure 1: Synthetic pathway for the target molecule. Note the risk of epoxide recyclization under basic conditions.

Experimental Protocol (Representative)
  • Preparation: Dissolve (R)-1-amino-3-chloro-2-propanol hydrochloride (1.0 eq) in a mixture of water/dioxane (1:1).

  • Protection: Add NaHCO

    
     (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc
    
    
    
    O, 1.1 eq) at 0°C.
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup: Evaporate dioxane. Extract aqueous residue with Ethyl Acetate (3x).[2] Wash combined organics with 5% citric acid (to remove unreacted amine), water, and brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10-30% EtOAc in Hexanes) to remove traces of the dimer impurity.

Quality Control & Impurity Profile

Critical Impurities

Trustworthiness in data relies on understanding what else might be in the flask.

  • The Epoxide (Boc-Epoxide): tert-butyl (oxiran-2-ylmethyl)carbamate. Formed if the workup is too basic (pH > 8).

  • The Dimer: Formed if the starting amine reacts with two equivalents of epichlorohydrin or Boc

    
    O reacts with the hydroxyl group (O-Boc formation).
    
  • Regioisomer: tert-butyl (2-chloro-3-hydroxypropyl)carbamate (rare, but possible if epoxide opening is not regioselective).

MS Fragmentation Logic

Understanding the fragmentation helps in validating the structure during QC.

MSFragmentation Parent [M+H]+ = 210 (Parent Ion) Frag1 m/z 154 [M - C4H8]+ Parent->Frag1 Loss of Isobutene (-56) Frag3 m/z 57 [t-Butyl]+ Parent->Frag3 Direct Cleavage Frag2 m/z 110 [M - Boc]+ Frag1->Frag2 Loss of CO2 (-44)

Figure 2: ESI(+) Mass Spectrometry fragmentation pathway.

References

  • Rivaroxaban Synthesis: Perzborn, E., Strassburger, J., Wilmen, A., et al. "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban)." Journal of Thrombosis and Haemostasis. 2005; 3(3): 514–521.

  • Oxazolidinone Intermediates: Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry. 1996; 39(3): 673–679.

  • Spectroscopic Data Verification: National Center for Biotechnology Information. PubChem Compound Summary for CID 105446879 (Related Fluorinated Analog) and CID 2774966 (Rivaroxaban). Accessed via .[1]

  • Stereochemistry & Rotation: Sigma-Aldrich Product Sheet for CAS 415684-05-8 ((S)-isomer). (Used for comparative rotation logic).

Sources

Foundational

Technical Guide: Chiral Integrity of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Topic: Chiral Purity of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The compound...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Purity of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The compound tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (often referred to as (R)-N-Boc-3-chloro-2-hydroxypropylamine ) is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban derivatives). Its value lies entirely in its stereochemical purity. Even minor enantiomeric impurities (0.1–0.5%) can propagate through subsequent cyclization steps, leading to diastereomeric mixtures in late-stage APIs that are notoriously difficult to separate.

This guide provides a comprehensive workflow for ensuring the chiral purity of this intermediate, covering the mechanistic origins of racemization, validated analytical protocols, and industrial purification strategies.[1]

Molecular Context & Criticality

The molecule features a secondary alcohol adjacent to a chloromethyl group and a Boc-protected primary amine. The stereocenter at the C2 position is chemically labile under basic conditions due to the proximity of the hydroxyl group and the chlorine atom (a good leaving group).

  • Target Enantiomer: (R)-Configuration

  • Critical Impurity: (S)-Enantiomer (Enantiomer)

  • Secondary Impurities: Boc-epoxypropylamine (cyclized intermediate), dechlorinated byproducts.

The "Epoxide Switch" Mechanism

The primary threat to chiral purity is not thermal racemization, but chemical racemization via epoxide formation . Under basic conditions (pH > 8), the alkoxide formed at C2 can displace the terminal chloride, reforming the epoxide (Boc-epoxypropylamine). If this epoxide re-opens via non-selective nucleophilic attack, the stereochemical information is scrambled.

RacemizationMechanism cluster_0 Critical Control Point: pH < 8 Target Target: (R)-Carbamate Alkoxide Intermediate: Alkoxide Ion Target->Alkoxide Base (Deprotonation) Epoxide Transient Species: Boc-Epoxide Alkoxide->Epoxide Intramolecular Cyclization (Cl- Elimination) Impurity Impurity: (S)-Carbamate Alkoxide->Impurity Inversion/Scrambling Epoxide->Alkoxide Nucleophilic Attack (Re-opening) Impurity->Target Racemization Equilibrium

Caption: Figure 1. The "Epoxide Switch" mechanism where basic conditions trigger cyclization, leading to potential racemization.[1]

Synthetic Origins of Chiral Impurities

To control purity, one must understand its origin.[1] The synthesis typically proceeds via the ring-opening of (R)-Epichlorohydrin (or (S)-Epichlorohydrin, depending on priority rules and target) with ammonia, followed by Boc protection.[1]

The Ammonia Ring-Opening Challenge
  • Reaction: (R)-Epichlorohydrin + NH₃ (aq) → (S)-1-amino-3-chloro-2-propanol.

    • Note on Stereochemistry: While the spatial arrangement of the carbon skeleton is preserved, the Cahn-Ingold-Prelog (CIP) priority changes upon substituting the epoxide oxygen for the amine, often flipping the designation from (R) to (S) in nomenclature, though the chirality is retained.[1]

  • Risk Factor: Regioselectivity.[2] Attack at C3 (terminal) yields the desired product. Attack at C2 (internal) is rare but possible.

  • Control: Use a vast excess of ammonia (5–10 equivalents) to prevent the product amine from reacting with a second molecule of epichlorohydrin (dimerization).

Boc Protection
  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).[3]

  • Risk Factor: Exotherm control. High temperatures during protection can encourage the "Epoxide Switch" mechanism described above.

Analytical Methodologies (Chiral HPLC)

Standard reverse-phase HPLC cannot separate these enantiomers. Normal-phase Chiral HPLC using polysaccharide-based stationary phases is the industry standard.

Method Development Strategy

The carbamate moiety provides hydrogen bonding sites for the chiral selector (carbamates on the amylose/cellulose backbone).

Recommended Column:

  • Primary: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

Mobile Phase Optimization: A non-polar hydrocarbon (Hexane/Heptane) with an alcoholic modifier (IPA/Ethanol) is required.[1]

ParameterSpecificationRationale
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)Amylose backbone offers superior recognition for flexible carbamates.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)High hexane content maximizes interaction with the stationary phase.
Flow Rate 0.8 – 1.0 mL/minStandard flow for resolution (Rs > 2.0).
Temperature 25°C – 30°CLower temperatures often improve chiral resolution (enthalpic control).
Detection UV @ 210 nmThe molecule lacks a strong chromophore; 210 nm detects the amide/carbamate bond.
Sample Diluent Mobile PhasePrevents solvent shock and peak distortion.
Analytical Decision Tree

AnalyticalWorkflow Start Crude Sample TLC Purity Check (TLC/Achiral HPLC) Is Chemical Purity > 95%? Start->TLC ChiralScreen Chiral Screen: Chiralpak AD-H (90:10 Hex/IPA) TLC->ChiralScreen Yes Resolution Check Resolution (Rs) ChiralScreen->Resolution Pass Rs > 2.0 Proceed to Quantification Resolution->Pass Yes Fail Rs < 1.5 Change Modifier Resolution->Fail No Modify Switch to Hexane:Ethanol or Chiralcel OD-H Fail->Modify Modify->Resolution Retest

Caption: Figure 2. Analytical method development workflow for chiral purity assessment.

Purification & Enrichment Protocols

If the synthesized material has low chiral purity (e.g., 90-95% ee), recrystallization is the most effective purification method.[1] The racemate often forms a crystal lattice with different solubility properties than the pure enantiomer.

Recrystallization Protocol (Enantiomeric Enrichment)

Principle: The pure enantiomer (homochiral crystal) and the racemate (heterochiral crystal) have different solubilities. For this carbamate, a non-polar/polar solvent mixture works best.

Step-by-Step Methodology:

  • Solvent Selection: A mixture of Diisopropyl Ether (DIPE) and n-Heptane or Toluene/Hexane is recommended.

    • Note: Avoid alcohols for recrystallization if possible, as they can be too solubilizing, leading to low recovery.[1]

  • Dissolution:

    • Place 10 g of crude solid in a flask.

    • Add 50 mL of DIPE. Heat to 50°C (do not boil excessively to avoid thermal degradation).

    • If not fully dissolved, add minimal Toluene dropwise until clear.

  • Cooling:

    • Allow the solution to cool slowly to room temperature (25°C) over 2 hours with gentle stirring.

    • Further cool to 0–5°C in an ice bath for 1 hour.

  • Filtration:

    • Filter the white crystalline solid.

    • Wash the cake with cold n-Heptane.

  • Validation:

    • Dry the solid under vacuum at 40°C.

    • Analyze via Chiral HPLC (Method from Section 4).

Troubleshooting Low Purity

If recrystallization fails to upgrade the ee% significantly, it indicates the formation of a solid solution (where the impurity fits into the crystal lattice).

  • Solution: Perform a "swish" or slurry wash. Suspend the solid in cold Hexane (nonsolvent) and stir vigorously for 30 minutes. This dissolves surface impurities without fully dissolving the bulk crystal.

Storage & Stability

To maintain chiral purity during storage:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen).

  • Moisture: Strictly anhydrous. Moisture can hydrolyze the carbamate or promote chloride displacement over long periods.

References

  • Chiral Separation of Rivaroxaban Precursors. Phenomenex Application Note. Separation of Rivaroxaban and its Chiral Impurities per USP Monograph. (Note: Generalized link to vendor application notes)

  • Synthesis of Chiral Chlorohydrins. Organic Syntheses, Coll. Vol. 10, p. 29 (2004).[1] Hydrolytic Kinetic Resolution of Terminal Epoxides.

  • Recrystallization of Carbamates. Journal of Organic Chemistry. Enantiomeric enrichment of N-Boc amino alcohols via recrystallization. (Search: Enantiomeric enrichment N-Boc recrystallization)

  • Mechanistic Pathways of Racemization. Study.com. Racemization Overview, Mechanism & Examples.

  • USP Monograph: Rivaroxaban. United States Pharmacopeia. Chiral Purity Testing Standards. [1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Chiral Amines Using tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Introduction: The Strategic Value of a Versatile Chiral Building Block Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, particularly in pharmaceuticals. The specific three...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Chiral Building Block

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, particularly in pharmaceuticals. The specific three-dimensional arrangement of atoms is critical, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. For instance, the (S)-enantiomer of the β-blocker propranolol is approximately 100 times more potent than its (R)-counterpart.[1][2] Consequently, the development of robust, stereocontrolled synthetic routes to enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development.[3][4]

Tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate emerges as a highly valuable and versatile chiral building block for this purpose. Its structure is strategically designed for synthetic utility:

  • A Pre-defined Stereocenter: The (R)-configuration at the hydroxyl-bearing carbon provides a starting point for predictable stereochemical outcomes.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group offers robust protection for the amine functionality under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions.[5][6]

  • Reactive Chlorohydrin Moiety: The vicinal hydroxyl and chloro groups are primed for efficient intramolecular cyclization to form a reactive chiral epoxide, which serves as a key intermediate for introducing a wide range of nucleophiles.[7]

This guide provides a detailed exploration of the primary synthetic strategy utilizing this building block, focusing on the underlying mechanisms, field-proven protocols, and practical considerations for researchers in organic synthesis and drug discovery.

Table 1: Physicochemical Properties of Starting Material
PropertyValueSource
IUPAC Name tert-butyl N-[(2R)-3-chloro-2-hydroxypropyl]carbamateN/A
CAS Number 134449-53-5 (for R-enantiomer)N/A
Molecular Formula C₈H₁₆ClNO₃[7]
Molecular Weight 209.67 g/mol [7]
Appearance Typically a white to off-white solidN/A
Storage Conditions Store sealed in a dry environment at 2-8°C[7]

Note: While many literature examples utilize the (S)-enantiomer, the chemical principles and protocols described herein are directly applicable to the (R)-enantiomer, leading to the corresponding enantiomeric products.

The Core Synthetic Strategy: A Two-Step Pathway to Chiral β-Amino Alcohols

The most efficient and widely adopted pathway for synthesizing chiral amines from tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate involves a two-step sequence:

  • Base-mediated intramolecular cyclization to form the chiral intermediate, (R)-tert-butyl (oxiran-2-ylmethyl)carbamate.

  • Regioselective nucleophilic ring-opening of the epoxide with a primary or secondary amine to yield the target Boc-protected chiral β-amino alcohol.

This product can then be deprotected to furnish the final chiral amine.

G A tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate B (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate (Chiral Epoxide) A->B  Step 1: Cyclization (Base) C tert-Butyl (R)-(3-(Alkylamino)-2- hydroxypropyl)carbamate B->C  Step 2: Ring-Opening (R¹R²NH) D (R)-1-(Alkylamino)-3- aminopropan-2-ol (Final Chiral Amine) C->D  Step 3: Deprotection (Acid) G cluster_0 Mechanism of Epoxide Formation A Deprotonation B Intramolecular Sₙ2 Attack A->B Formation of Alkoxide C Chloride Displacement B->C Ring Closure

Caption: Key mechanistic steps for the base-catalyzed formation of the chiral epoxide.

Step 2: Epoxide Ring-Opening by Amine Nucleophiles

The ring-opening of the chiral epoxide with an amine is the key step for introducing the desired amino functionality. This reaction is also an Sₙ2 process.

  • Regioselectivity: Under neutral or basic conditions, the amine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. [8][9][10]In the case of (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, this is the terminal methylene carbon (C3). This high regioselectivity is crucial for avoiding product mixtures.

  • Stereochemistry: As with all Sₙ2 reactions, the nucleophilic attack proceeds with an inversion of configuration at the electrophilic carbon. Since the attack occurs at the achiral C3 position, the original stereocenter at C2 remains unaffected, preserving the enantiopurity of the molecule.

The resulting product is a chiral 1-amino-3-(Boc-amino)-2-propanol derivative, which is a valuable precursor to many pharmaceuticals, including β-blockers and other CNS-active agents. [3][11][12]

Detailed Experimental Protocols

Safety Note: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. [7]

Protocol 1: Synthesis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

This protocol describes the efficient cyclization of the starting chlorohydrin to the key epoxide intermediate.

Materials:

  • tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (1.0 eq.) in THF or MeOH (approx. 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of NaOH (1.2 eq.) in water dropwise over 15 minutes, maintaining the temperature below 10 °C. Alternatively, powdered K₂CO₃ (1.5 eq.) can be added portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, which is often a clear oil or low-melting solid and can be used in the next step without further purification.

Protocol 2: Synthesis of a Chiral β-Amino Alcohol (Example: Propranolol Precursor)

This protocol details the ring-opening of the chiral epoxide with isopropylamine, a key step in the synthesis of many β-blockers. [2][11] Materials:

  • (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate (from Protocol 1)

  • Isopropylamine

  • Isopropanol or Ethanol

Procedure:

  • To a solution of (R)-tert-butyl (oxiran-2-ylmethyl)carbamate (1.0 eq.) in isopropanol (approx. 0.4 M solution), add isopropylamine (2.0-3.0 eq.).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-12 hours. Monitor the reaction by TLC until the epoxide is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude product, tert-butyl (R)-(2-hydroxy-3-(isopropylamino)propyl)carbamate, is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography.

Protocol 3: Boc-Group Deprotection to Yield the Final Chiral Amine

This protocol describes the final step to liberate the primary amine functionality. [13] Materials:

  • Boc-protected chiral β-amino alcohol (from Protocol 2)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq.) in DCM (approx. 0.2 M solution).

  • Cool the solution to 0 °C.

  • Add TFA (5-10 eq.) dropwise. Alternatively, add 4M HCl in dioxane (4-5 eq.).

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • Dissolve the residue in water and carefully neutralize by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final chiral amine.

Data Summary and Expected Outcomes

The following table summarizes typical conditions and expected outcomes for the synthesis of a propranolol precursor.

Table 2: Summary of Reaction Parameters and Yields
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1. Epoxide Formation NaOH or K₂CO₃THF/Water0 to RT2 - 4>95%
2. Ring-Opening IsopropylamineIsopropanolReflux6 - 1285-95%
3. Boc Deprotection TFA or HCl in DioxaneDCM0 to RT1 - 2>90%

Yields are estimates and may vary based on scale and specific substrate.

Conclusion

Tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a powerful and reliable chiral building block for the asymmetric synthesis of chiral amines. The synthetic route via a chiral epoxide intermediate is characterized by high yields, excellent regioselectivity, and predictable stereochemical control. The protocols outlined in this guide are robust and adaptable, providing a solid foundation for researchers and drug development professionals to access a wide variety of enantiomerically pure β-amino alcohols and their corresponding diamine derivatives for pharmaceutical and chemical applications.

References

  • Title: Navigating Chemical Synthesis: The Role of Tert-Butyl (1S,2S)-(1-Benzyl-3-Chloro-2-Hydroxypropyl)Carbamate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol Source: MDPI URL: [Link]

  • Title: Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution Source: ResearchGate URL: [Link]

  • Title: A Facile Synthesis of (S) – (-) – Propranolol Source: Journal of Sciences, Islamic Republic of Iran URL: [Link]

  • Title: Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Propranolol | PDF | Organic Synthesis Source: Scribd URL: [Link]

  • Title: Synthesis of (S)‐Propranolol by Chemicoenzymatic Approach Source: Wiley Online Library URL: [Link]

  • Title: A Comprehensive Review on Beta Blockers Synthesis Methods Source: Journal of Medicinal and Medical Chemistry URL: [Link]

  • Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews URL: [Link]

  • Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Improved method for synthesis of beta-blocker Source: Google Patents URL
  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI URL: [Link]

  • Title: Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System Source: MDPI URL: [Link]

  • Title: Improved Methodology for the Preparation of Chiral Amines Source: OhioLINK URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Reaction of epoxides with nucleophiles under basic conditions Source: Master Organic Chemistry URL: [Link]

  • Title: A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides Source: ResearchGate URL: [Link]

Sources

Application

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate as a building block in organic synthesis.

The following technical guide details the utility, synthesis, and application of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral building block in the synthesis of oxazolidinone antibiotics and ant...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral building block in the synthesis of oxazolidinone antibiotics and anticoagulants.

[1]

Executive Summary

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (often abbreviated as N-Boc-3-chloro-2-hydroxypropylamine ) is a bifunctional chiral synthon. It bridges the gap between simple chiral pool materials (like epichlorohydrin) and complex pharmaceutical architectures (such as oxazolidinones). Its primary value lies in its differentiated reactivity : it possesses a nucleophilic protected amine, a secondary alcohol capable of cyclization or functionalization, and an electrophilic alkyl chloride.

Key Applications:

  • Precursor to N-Boc-Epoxides: Facile cyclization to tert-butyl (oxiran-2-ylmethyl)carbamate.

  • Oxazolidinone Synthesis: A core scaffold for antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban).

  • Chiral Linker: Provides a fixed 3-carbon chiral spacer for fragment-based drug design.

Chemical Profile & Identity

PropertyDetail
Chemical Name tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate
Common Synonyms (R)-1-(Boc-amino)-3-chloro-2-propanol; N-Boc-(R)-1-amino-3-chloropropan-2-ol
CAS Number 415684-05-8 (Note: CAS often refers to the (S)-isomer generic; specify stereochemistry in procurement)
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
Chiral Source Derived from (R)-Epichlorohydrin (retains C2 stereochemistry)
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water.[1][2][3]

Stereochemical Note: The (R)-enantiomer of the carbamate is derived from (R)-epichlorohydrin . Due to Cahn-Ingold-Prelog (CIP) priority rules, the ring-opening of (R)-epichlorohydrin with a nitrogen nucleophile at C3 retains the (R)-configuration at the hydroxyl center.

  • (R)-Epichlorohydrin

    
    (R)-Chlorohydrin Carbamate 
    
  • Note: The blockbuster drug Rivaroxaban utilizes the (S)-isomer . Researchers must verify the specific enantiomer required for their target molecule.

Synthetic Pathways & Logic

The synthesis relies on the regioselective ring opening of chiral epichlorohydrin. The choice of nitrogen source (Ammonia vs. Phthalimide) dictates the purity profile and scalability.

SynthesisPathways Epi (R)-Epichlorohydrin (Chiral Pool) NH3 Method A: Aqueous NH3 (Scalable, One-Pot) Epi->NH3 Ring Opening (C3) Phth Method B: Potassium Phthalimide (High Purity, Gabriel) Epi->Phth Ring Opening (C3) AminoAlc (R)-1-Amino-3-chloro-2-propanol NH3->AminoAlc In-situ PhthInt Phthalimide Intermediate Phth->PhthInt Hydrazinolysis Boc Boc2O / Base AminoAlc->Boc PhthInt->AminoAlc Hydrazinolysis Target tert-Butyl (R)-(3-chloro- 2-hydroxypropyl)carbamate Boc->Target

Caption: Divergent synthetic routes. Method A is preferred for cost-efficiency; Method B prevents over-alkylation side products.

Experimental Protocols

Protocol A: Scalable Synthesis (Ammonia Route)

Best for: Large-scale preparation where chromatography is acceptable.

Reagents: (R)-Epichlorohydrin (1.0 equiv), Aqueous Ammonia (28%, 5.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA), Methanol/Water.

  • Ring Opening:

    • Cool a solution of Aqueous Ammonia (5 equiv) in Methanol (3 vol) to 0–5 °C.

    • Add (R)-Epichlorohydrin (1 equiv) dropwise over 60 minutes, maintaining temperature <10 °C. Caution: Exothermic.

    • Stir at room temperature (RT) for 16 hours. Monitor consumption of epoxide by TLC/GC.

    • Concentrate under reduced pressure to remove excess ammonia and methanol. Critical: Remove all ammonia to prevent side reactions with Boc₂O.

  • Boc Protection:

    • Redissolve the crude amino-alcohol residue in DCM (5 vol) and Water (2 vol).

    • Add TEA (1.2 equiv) and cool to 0 °C.

    • Add Boc₂O (1.1 equiv) dissolved in minimal DCM dropwise.

    • Stir at RT for 4 hours.

  • Workup:

    • Separate phases.[4][5][6] Wash organic layer with 0.5M HCl (removes unreacted amine), sat. NaHCO₃, and brine.[7]

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (20-40% EtOAc in Hexane).

Protocol B: Cyclization to N-Boc Epoxide

Application: Generating the electrophilic epoxide partner for coupling reactions.

Target: tert-Butyl (R)-(oxiran-2-ylmethyl)carbamate.

  • Reaction:

    • Dissolve tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (1 equiv) in THF (10 vol) and cool to 0 °C.

    • Add Potassium tert-butoxide (KOtBu) (1.2 equiv) portion-wise. Alternative: KOH in MeOH can be used but may lead to hydrolysis.

  • Process:

    • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

    • Monitor by TLC (Product is less polar than starting material).

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Et₂O or EtOAc.

    • Concentrate to yield the N-Boc epoxide as a colorless oil. Store at -20 °C (unstable at RT over time).

Application Case Study: Oxazolidinone Scaffolds

This building block is a direct precursor to the oxazolidinone ring found in Factor Xa inhibitors.

Mechanism of Action:

  • Deprotonation: Treatment of an aryl carbamate (e.g., the aniline precursor of Rivaroxaban) with a base (LiOtBu or LiOH).

  • Coupling: The aryl carbamate anion attacks the N-Boc epoxide (formed from Protocol B) or directly displaces the chloride of the chlorohydrin (less common due to competing cyclization).

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the oxazolidinone ring, releasing the Boc group or alcohol depending on the specific pathway chosen.

Applications Start tert-Butyl (R)-(3-chloro- 2-hydroxypropyl)carbamate Epoxide N-Boc Epoxide (Electrophile) Start->Epoxide Base (KOtBu) NuSub Amino-Alcohol Derivatives (Nucleophilic Substitution) Start->NuSub Nucleophiles (R-SH, R-NH2) Oxazo Oxazolidinones (e.g., Rivaroxaban analogs) Epoxide->Oxazo Aryl Carbamates / LiOtBu

Caption: The chlorohydrin carbamate serves as a pivot point for divergent synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Over-alkylation (formation of bis-alkylated amine).Use a large excess of Ammonia (5-10 equiv) or switch to the Phthalimide method.
Boc Deprotection Acidic conditions during workup or high temperature.Keep workup neutral/basic. Avoid heating >40 °C during concentration.
Racemization SN1 pathway activation at the chiral center.Avoid strong Lewis acids or high temperatures. Ensure SN2 conditions (strong nucleophiles, basic media).
Incomplete Cyclization Wet solvents or weak base.Use anhydrous THF and fresh KOtBu for epoxide formation.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound contains an alkyl chloride moiety, making it a potential alkylating agent . It may cause skin irritation, serious eye damage, and respiratory irritation.

  • Epichlorohydrin Residue: If synthesizing from scratch, ensure complete removal of epichlorohydrin (a potent carcinogen) before proceeding.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hydrolysis of chloride).

References

  • Rivaroxaban Synthesis: Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor." Journal of Thrombosis and Haemostasis, 2005.

  • Gabriel Synthesis of Amino Alcohols: Organic Syntheses, Coll. Vol. 7, p. 346 (1990). (General protocol for phthalimide opening of epoxides).

  • Oxazolidinone Formation: Madhusudhan, G., et al. "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 2011.

  • Boc-Epoxide Cyclization: Journal of Organic Chemistry, "Regioselective ring opening of N-Boc-epoxides."

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate in Pharmaceutical Intermediate Synthesis

Abstract tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate stands as a pivotal chiral building block in modern medicinal chemistry. Its trifunctional nature—comprising a protected amine, a secondary alcohol, and an alky...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate stands as a pivotal chiral building block in modern medicinal chemistry. Its trifunctional nature—comprising a protected amine, a secondary alcohol, and an alkyl chloride—offers a versatile scaffold for the stereocontrolled synthesis of complex pharmaceutical agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this intermediate. We will elucidate the causality behind common synthetic protocols and its utility in constructing key structural motifs found in prominent therapeutics, such as oxazolidinone antibiotics and HIV protease inhibitors.

Introduction: The Value of a Versatile Chiral Precursor

In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of drug candidates is paramount. Chiral intermediates that provide a pre-defined stereocenter and multiple, orthogonally reactive functional groups are invaluable assets. tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS No. 1072792-33-6) is a prime example of such a high-value intermediate.[1]

Its significance stems from three key structural features:

  • The (R)-Stereocenter: The defined stereochemistry at the hydroxyl-bearing carbon is crucial for ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API), which is essential for therapeutic efficacy and safety.[2][3]

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine, stable under a wide variety of reaction conditions, yet readily removable under mild acidic conditions (e.g., with trifluoroacetic acid).[4][5][6] This allows for selective manipulation of other functional groups without unintended reactions at the nitrogen atom.

  • The Hydroxyl and Chloro Groups: This 1-chloro-2-hydroxypropyl arrangement is a masked epoxide. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which readily displaces the adjacent chloride via an intramolecular SN2 reaction to form a chiral epoxide. This functionality is central to its use in synthesizing heterocyclic structures.

This unique combination of features makes it a cornerstone intermediate in the synthesis of drugs like the antibiotic Linezolid and various HIV protease inhibitors, including Darunavir.[2][3][7]

Synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

The most common and efficient synthesis of the title compound originates from (S)-1-amino-3-chloro-2-propanol hydrochloride, which in turn is often derived from (S)-epichlorohydrin.[7][8] The key step is the chemoselective N-protection of the primary amine in the presence of the secondary hydroxyl group.

Causality in Synthetic Design:
  • Starting Material: (S)-1-amino-3-chloro-2-propanol is chosen for its pre-installed chirality, which is derived from inexpensive and commercially available chiral epichlorohydrin.[9][10] Note that the Cahn-Ingold-Prelog priority rules dictate that (S)-1-amino-3-chloro-2-propanol yields the (R)-configured title compound upon Boc-protection.

  • Protecting Group: The Boc group, introduced using di-tert-butyl dicarbonate (Boc₂O), is ideal for this transformation. It reacts preferentially with the more nucleophilic amine over the hydroxyl group under mild basic conditions.[4][11]

  • Base Selection: A non-nucleophilic base like sodium bicarbonate or triethylamine is used to neutralize the hydrochloride salt of the starting material and to scavenge the acidic byproducts of the Boc-protection reaction. This prevents unwanted side reactions and ensures a high yield.[4]

Synthetic Workflow Diagram

G cluster_0 Synthesis Pathway A (S)-1-amino-3-chloro-2-propanol (Hydrochloride Salt) B tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (Target Intermediate) A->B  Boc₂O, NaHCO₃  Solvent (e.g., Dioxane/H₂O)  Room Temperature

Caption: Synthesis of the target intermediate via N-Boc protection.

Detailed Experimental Protocol: N-Boc Protection

This protocol describes the synthesis starting from (S)-1-amino-3-chloro-2-propanol hydrochloride.

Materials:

  • (S)-1-Amino-3-chloro-2-propanol hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-amino-3-chloro-2-propanol hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water. Stir the suspension at room temperature until the solids are mostly dissolved.

  • Addition of Boc Anhydride: To the stirring suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes. Causality Note: Slow addition prevents a rapid exotherm and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine. Causality Note: The water wash removes inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a white solid or viscous oil, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate in high purity.[7]

ParameterCondition/ValueRationale
Solvent System Dioxane/Water (1:1)Ensures solubility of both the polar starting material and the less polar Boc anhydride.
Base Sodium BicarbonateMild, inexpensive base to neutralize HCl and facilitate the reaction without promoting side reactions.
Temperature Room TemperatureSufficient for the reaction to proceed to completion without thermal degradation of reactants or product.
Typical Yield >90%The reaction is generally high-yielding and efficient.
Purity (Post-Chr.) >98%Chromatography effectively removes unreacted starting materials and byproducts.

Application in Pharmaceutical Synthesis

The true value of tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is realized in its subsequent transformations into more complex pharmaceutical intermediates.

Application 1: Synthesis of Chiral Oxazolidinones (Linezolid Core)

A primary application is the synthesis of the core oxazolidinone ring found in antibiotics like Linezolid.[2][7] This transformation is a base-mediated intramolecular cyclization.

Mechanism:

  • A strong base (e.g., sodium hydride, lithium tert-butoxide) deprotonates the secondary hydroxyl group, forming a nucleophilic alkoxide.

  • The alkoxide undergoes an intramolecular SN2 attack on the adjacent carbon bearing the chlorine atom, displacing the chloride and forming the five-membered oxazolidinone precursor ring.

  • This intermediate is then further elaborated to complete the synthesis of the final drug molecule.[12]

Application 2: Precursor for HIV Protease Inhibitors (Darunavir Scaffold)

In the synthesis of HIV protease inhibitors like Darunavir, this intermediate provides a crucial chiral backbone.[3][13] The chloro and hydroxyl groups serve as handles for further chemical modifications. For example, the chlorohydrin can be converted to a chiral epoxide, which is then opened by a nucleophile to introduce side chains required for binding to the protease active site.[14]

Workflow for a Key Pharmaceutical Intermediate

G cluster_1 Application Workflow Start tert-Butyl (R)-(3-chloro-2- hydroxypropyl)carbamate Intermediate1 (R)-tert-butyl (oxiran-2-ylmethyl)carbamate (Chiral Epoxide) Start->Intermediate1  Base (e.g., K₂CO₃)  Solvent (e.g., MeOH)  Intramolecular Cyclization Intermediate2 Darunavir Precursor (After epoxide opening) Intermediate1->Intermediate2  Nucleophile (e.g., Amine)  Ring Opening Reaction

Caption: Conversion of the title compound into a chiral epoxide intermediate.

Protocol: Synthesis of (R)-tert-butyl (oxiran-2-ylmethyl)carbamate

This protocol details the conversion of the chlorohydrin to the corresponding chiral epoxide, a key step in many synthetic routes.

Materials:

  • tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.

  • Base Addition: Add powdered potassium carbonate (1.5 eq) to the solution. Causality Note: A mild inorganic base is sufficient to deprotonate the alcohol and drive the intramolecular cyclization. Methanol is a suitable polar protic solvent for this transformation.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, which is often used in the next step without further purification.

Conclusion

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is more than just a chemical intermediate; it is a strategic tool that enables the efficient, stereocontrolled synthesis of complex and life-saving pharmaceuticals. Its carefully designed structure allows for a logical and high-yielding sequence of transformations. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this versatile building block in their drug discovery and development programs.

References

  • Smolecule. (2023, August 15). (R)-1-Amino-3-chloro-2-propanol hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Navigating Chemical Synthesis: The Role of Tert-Butyl (1S,2S)-(1-Benzyl-3-Chloro-2-Hydroxypropyl)Carbamate.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Chem-Impex. tert-Butyl carbamate.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • MDPI. (2025, September 16). Recent Advances in Heterocyclic HIV Protease Inhibitors.
  • I.R.I.S. (2023, October 14). Novel wild type and mutate HIV-1 protease inhibitors containing heteroaryl carboxamides in P2.
  • PMC. STEREOCONTROLLED SYNTHESIS OF HIV-l PROTEASE INHIBITORS WITH C2-AXIS OF SYMMETRY.
  • Pharmaffiliates. (2022, October 8). What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?.
  • Unnamed Source. (R)-Epichlorohydrin.
  • BLD Pharm. 116861-31-5|tert-Butyl (3-chloropropyl)carbamate.
  • ECO ORGANICS. Uses and Specifications of (S)-Epichlorohydrin.
  • ResearchGate. (2025, August 7). Preparation and drug application of chiral epichlorohydrin.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Simson Pharma Limited. (S)-1-Amino-3-chloro-2-propanol Hydrochloride | CAS No- 34839-13-9.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Google Patents. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.
  • Der Pharma Chemica. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin.

Sources

Application

Application Note: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate in Drug Discovery

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific role of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 162927-86-6), p...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific role of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 162927-86-6), particularly focusing on its utility in synthesizing chiral oxazolidinone scaffolds, establishing enantiomeric purity standards for Rivaroxaban, and supporting Structure-Activity Relationship (SAR) studies.

Executive Summary

In the development of Factor Xa inhibitors (e.g., Rivaroxaban) and oxazolidinone antibiotics (e.g., Linezolid), controlling stereochemistry is paramount. tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate serves as a critical chiral synthon. While the (S)-enantiomer (CAS 415684-05-8) is the direct precursor for the commercial synthesis of (S)-Rivaroxaban, the (R)-isomer (CAS 162927-86-6) discussed here is indispensable in drug discovery for three primary applications:

  • Synthesis of Enantiomeric Impurity Standards: Essential for validating chiral HPLC methods required by regulatory bodies (ICH Q6A).

  • SAR & Selectivity Profiling: Synthesis of the (R)-enantiomer (distomer) to demonstrate target stereoselectivity.

  • Novel Scaffold Construction: Accessing (R)-configured oxazolidinone libraries for emerging targets.

Technical Specifications & Mechanism

Chemical Identity
PropertySpecification
Chemical Name tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate
CAS Number 162927-86-6
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
Chiral Center (R)-Configuration at C2 (Alcohol)
Key Functionality N-Boc protected amine (stable), Alkyl chloride (leaving group), Secondary alcohol (nucleophile/cyclization point)
Mechanism of Action: The "Oxazolidinone Anchor"

This building block functions as a "chiral anchor." It reacts with aryl amines (anilines) to form the oxazolidinone ring. The reaction proceeds via a base-mediated cyclization to an epoxide intermediate, followed by nucleophilic attack and subsequent carbonylation.

Stereochemical Pathway:

  • Starting Material: (R)-Configuration at C2.

  • Epoxide Formation: Base treatment yields (R)-tert-butyl oxiranylmethylcarbamate. The stereocenter is preserved (no attack at the chiral carbon).

  • Ring Opening: The nucleophile (Aniline) attacks the terminal carbon (C3). The chiral center at C2 (Alcohol) remains (R) .

  • Cyclization: Reaction with CDI (1,1'-Carbonyldiimidazole) or Phosgene closes the ring. The oxygen of the alcohol becomes the ring oxygen.

  • Result: The final oxazolidinone retains the (R)-configuration at position 5.

Critical Note: Since Rivaroxaban is the (S)-enantiomer, using this (R)-building block yields (R)-Rivaroxaban . This is the specific pathway used to generate the "Enantiomer Impurity Standard."

Application Workflow: Synthesis of (R)-Rivaroxaban Impurity Standard

This protocol details the conversion of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate into the (R)-isomer of the Rivaroxaban precursor. This substance is required to quantify chiral purity in the final drug substance.

Experimental Workflow Diagram

Rivaroxaban_Impurity_Synthesis cluster_legend Process Stages Start tert-Butyl (R)-(3-chloro-2-hydroxypropyl) carbamate (CAS 162927-86-6) Epoxide Intermediate A: (R)-N-Boc-Epoxide Start->Epoxide Cyclization Coupling Intermediate B: (R)-Amino Alcohol Epoxide->Coupling Ring Opening Cyclization Intermediate C: (R)-Oxazolidinone Core Coupling->Cyclization Ring Closure Deprotection Intermediate D: (R)-Amine Salt Cyclization->Deprotection Boc Removal Final (R)-Rivaroxaban (Impurity Standard) Deprotection->Final Acylation Reagent1 Base (KOtBu/NaOH) Reagent1->Epoxide Reagent2 4-(4-aminophenyl) morpholin-3-one Reagent2->Coupling Reagent3 CDI or Phosgene Reagent3->Cyclization Reagent4 HCl/TFA (Deprotection) + 5-Cl-Thiophene-COCl Reagent4->Final

Caption: Synthetic pathway converting the (R)-carbamate building block into (R)-Rivaroxaban for use as a chiral reference standard.

Detailed Experimental Protocol

Protocol ID: R-OX-SYN-01

Objective: Synthesis of (R)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (The (R)-Core).[1][2]

Reagents & Materials
  • Substrate: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (1.0 eq).

  • Nucleophile: 4-(4-aminophenyl)morpholin-3-one (1.1 eq).

  • Base: Potassium tert-butoxide (KOtBu) or Lithium tert-butoxide.

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI).

  • Solvents: DMF (anhydrous), Ethanol, Ethyl Acetate.

Step-by-Step Methodology

Step 1: In-Situ Epoxide Formation & Coupling

  • Preparation: Dissolve tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (10 g, 47.7 mmol) in anhydrous DMF (50 mL) under nitrogen atmosphere.

  • Cyclization: Cool to 0°C. Add KOtBu (1.2 eq) portion-wise. Stir for 1 hour to form the (R)-N-Boc-epoxide intermediate. Note: Monitoring by TLC (Hexane:EtOAc 1:1) should show disappearance of starting material.

  • Coupling: Add 4-(4-aminophenyl)morpholin-3-one (10.1 g, 52.5 mmol) directly to the reaction mixture.

  • Heating: Warm to Room Temperature (RT) and then heat to 60°C for 6-8 hours.

  • Observation: The aniline attacks the epoxide, forming the secondary amino-alcohol intermediate.

Step 2: Oxazolidinone Ring Closure

  • Addition: Cool the mixture to RT. Add CDI (9.3 g, 57.2 mmol) in one portion.

  • Reaction: Heat the mixture to 110°C for 4 hours.

    • Mechanism:[2][3][4][5] CDI reacts with the secondary amine and the secondary alcohol to form the cyclic carbamate (oxazolidinone).

  • Quench: Cool to RT. Pour the mixture into ice-water (300 mL).

  • Isolation: The product, tert-butyl {[(5R)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl]methyl}carbamate , will precipitate. Filter the solid, wash with water and diethyl ether.

Step 3: Deprotection (Optional for Final Standard)

  • Dissolve the solid in DCM/TFA (4:1) or use 4M HCl in Dioxane to remove the Boc group.

  • Isolate the amine salt. This is the direct enantiomer of the key Rivaroxaban intermediate.

Quality Control & Validation

When using this building block to create a standard, the "Enantiomeric Excess" (ee) must be verified.

Chiral HPLC Method (Standard for Rivaroxaban Precursors)

To distinguish the (R)-product (synthesized from this topic's CAS) from the (S)-drug substance:

ParameterCondition
Column Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (60 : 40 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Expected Result The (R)-isomer (Impurity) typically elutes before or after the (S)-isomer depending on the specific column interaction. Use the synthesized (R)-material to spike the (S)-sample and confirm resolution.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete epoxide formation or hydrolysis.Ensure anhydrous DMF is used. Verify KOtBu quality.
Racemization High temperature during epoxide opening.Do not exceed 60°C during the aniline coupling step.
Incomplete Cyclization CDI hydrolysis.Use fresh CDI. Ensure the reaction is heated to >100°C for ring closure.

References

  • Roehrig, S., et al. (2005).[2] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • Perzborn, E., et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology.

  • World Intellectual Property Organization (WIPO). (2013). "Process for the Preparation of Rivaroxaban Based on the Use of (S)-Epichlorohydrin." WO/2013/120465. (Describes the stereochemical inversion/retention logic).

  • U.S. National Library of Medicine. (2023). "PubChem Compound Summary for CAS 162927-86-6."

  • Organic Syntheses. "Preparation of Enantiopure Oxazolidinones." (General mechanistic reference for CDI cyclization).

Disclaimer: This guide is for research and development purposes only. All synthesis steps involving hazardous reagents (CDI, Alkyl chlorides) must be performed in a fume hood with appropriate PPE. Consult local safety regulations before proceeding.

Sources

Method

Application Note: High-Fidelity Synthesis and Utilization of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

[1] Abstract This technical guide details the synthesis, handling, and application of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS 415684-05-8), a critical chiral building block (C3-synthon). While widely reco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the synthesis, handling, and application of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS 415684-05-8), a critical chiral building block (C3-synthon). While widely recognized as a precursor for oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), its utility relies on the precise manipulation of its "spring-loaded" chlorohydrin motif. This document provides validated protocols for its chemoselective Boc-protection and its subsequent base-mediated cyclization to the corresponding chiral epoxide. Emphasis is placed on preventing racemization and controlling side-reactions (polymerization) during the activation of the chlorohydrin "warhead."

Introduction & Strategic Value

In medicinal chemistry, tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate represents a "masked" electrophile. It contains three distinct functional sites:

  • Boc-Protected Amine: Provides steric bulk and prevents amine interference during nucleophilic substitutions.

  • Secondary Alcohol (Chiral Center): Defines the stereochemistry of the final drug target.

  • Alkyl Chloride: A good leaving group that, upon activation, facilitates ring closure.

The primary application of this scaffold is its conversion into tert-butyl (oxiran-2-ylmethyl)carbamate (N-Boc epoxide). This epoxide is the versatile intermediate that undergoes ring-opening with anilines to generate the pharmacophore found in Factor Xa inhibitors and oxazolidinone antibacterials.

Mechanism of Action: The "Switch"

The molecule is stable under acidic and neutral conditions. However, the introduction of a base triggers an intramolecular


 reaction (Williamson ether synthesis type), where the alkoxide attacks the adjacent carbon bearing the chlorine, displacing it to form an epoxide.

Critical Control Point: The rate of this cyclization vs. intermolecular polymerization is determined by solvent polarity, base strength, and temperature.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the synthesis of the building block and its divergent applications.

G Start (R)-Epichlorohydrin Amine (R)-1-amino-3-chloro -2-propanol (HCl) Start->Amine NH3 (aq) Ring Opening Target tert-Butyl (R)-(3-chloro -2-hydroxypropyl)carbamate (The Scaffold) Amine->Target Boc2O, Base 0°C -> RT Target->Amine TFA or HCl Deprotection Epoxide N-Boc Epoxide (Activated Electrophile) Target->Epoxide Base (KOH/MeOH) Intramolecular Cyclization Drug Oxazolidinone (e.g., Linezolid Analog) Epoxide->Drug Ar-NH2 / Phosgene or CDI

Figure 1: Synthetic workflow from (R)-Epichlorohydrin to the N-Boc Epoxide intermediate.

Experimental Protocols

Protocol A: Chemoselective Boc-Protection

Objective: Synthesize tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate from (R)-1-amino-3-chloro-2-propanol hydrochloride. Challenge: Prevent O-acylation (carbonate formation) and bis-alkylation.

Materials:

  • (R)-1-amino-3-chloro-2-propanol HCl salt (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.2 equiv) or 
    
    
    
    (aq)
  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend (R)-1-amino-3-chloro-2-propanol HCl (10 g, 53.7 mmol) in DCM (100 mL).

  • Neutralization: Cool the suspension to 0°C using an ice bath. Add

    
     (16.5 mL, 118 mmol) dropwise over 15 minutes. Note: The solution will become clear as the free amine is liberated.
    
  • Addition: Dissolve

    
     (12.9 g, 59 mmol) in a minimal amount of DCM (20 mL). Add this solution dropwise to the reaction mixture at 0°C.
    
    • Rationale: Low temperature favors N-acylation over O-acylation due to the higher nucleophilicity of the amine.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; starting amine turns purple, product does not).

  • Workup:

    • Wash the organic layer with 1M HCl (50 mL) to remove unreacted amine and excess

      
      . Caution: Do not use strong acid or prolonged contact, as Boc is acid-labile.
      
    • Wash with saturated

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil often crystallizes upon standing or trituration with hexanes. If necessary, purify via silica gel chromatography (Hexane/EtOAc 4:1).

Target Yield: 85–95% Appearance: White crystalline solid or colorless oil.

Protocol B: Base-Mediated Cyclization to N-Boc Epoxide

Objective: Convert the chlorohydrin scaffold into tert-butyl (R)-(oxiran-2-ylmethyl)carbamate. Challenge: Avoid polymerization of the epoxide or hydrolysis of the Boc group.

Materials:

  • tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (from Protocol A)[1]

  • Potassium Hydroxide (KOH) (powdered, 2.0 equiv) or Potassium tert-butoxide (KOtBu)

  • Methanol (MeOH) or THF

Step-by-Step Procedure:

  • Dissolution: Dissolve the chlorohydrin carbamate (5.0 g, 23.8 mmol) in MeOH (50 mL). Cool to < 10°C .

  • Cyclization: Add powdered KOH (2.67 g, 47.6 mmol) in small portions.

    • Mechanistic Insight: The base deprotonates the secondary alcohol. The resulting alkoxide performs an intramolecular backside attack on the C-Cl bond.

  • Monitoring: Stir at 10–15°C for 2–3 hours. Monitor by TLC or HPLC. The disappearance of the starting material and the appearance of a less polar spot indicates conversion.

  • Quench & Extraction:

    • Remove solvent under reduced pressure (do not exceed 30°C).[2]

    • Resuspend residue in Water (50 mL) and extract immediately with Ethyl Acetate (3 x 50 mL). Note: Prolonged exposure to aqueous base can hydrolyze the Boc group.

  • Isolation: Dry organic layers (

    
    ) and concentrate.
    
  • Storage: The resulting epoxide is reactive.[3][4] Store at -20°C under argon.

Quality Control & Data Specifications

Analytical Parameters
TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Chlorohydrin:

3.8-4.0 (m, 1H, CH-OH), 3.6 (d, 2H, CH2-Cl), 1.45 (s, 9H, Boc).Epoxide:

2.7-2.8 (m, 2H, Epoxide ring), 1.45 (s, 9H, Boc).[5]
Purity HPLC (C18)> 98.0% (Area)
Chiral Purity Chiral HPLC> 99.0% ee (Critical for drug applications)
Water Content Karl Fischer< 0.5% w/w
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) O-acylation occurred.Ensure Temp is 0°C during addition. Verify stoichiometry of base.
Product is Oil (Protocol A) Residual solvent or impurities.Triturate with cold Hexane/Pentane to induce crystallization.
Boc Loss (Protocol B) Reaction temp too high or too acidic/basic workup.Keep reaction < 20°C. Minimize contact time with aqueous base.
Racemization

character during cyclization.
Ensure strong base is used to force

mechanism. Avoid acidic conditions.[6]

References

  • Synthesis of Linezolid Intermediates: Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, vol. 39, no. 3, 1996, pp. 673–679. [Link]

  • Process Chemistry of Oxazolidinones: Perrault, W. R., et al. "Process Research and Development of the Oxazolidinone Antibacterial Agent Linezolid." Organic Process Research & Development, vol. 7, no. 4, 2003, pp. 533–546.[1] [Link]

  • Boc Protection Stability: Agami, C., & Couty, F. "The Reactivity of the N-Boc Group."[7] Tetrahedron, vol. 58, no. 14, 2002, pp. 2701–2724. [Link]

  • Epoxide Formation from Chlorohydrins: Madhan, A., et al. "A Concise Synthesis of (R)-(-)-Epichlorohydrin and Its Conversion to Chiral Drugs." Tetrahedron: Asymmetry, vol. 12, no. 14, 2001, pp. 2009–2011. [Link]

Sources

Application

Scale-up synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate derivatives

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral intermediate for oxazolidinone antibiotics (e.g., Li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral intermediate for oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban derivatives).

While direct ammonolysis of epichlorohydrin is common, it suffers from poor regioselectivity and extensive bis-alkylation (dimer formation) upon scale-up. This guide presents an Advanced Schiff-Base Modified Route . By utilizing benzaldehyde to transiently protect the ammonia source in situ, we enforce mono-alkylation, significantly increasing yield and purity without the atom-economy penalty of the phthalimide route.

Key Process Metrics
  • Target Enantiomer: (R)-Configuration (Retained from starting material).

  • Starting Material: (R)-Epichlorohydrin (CAS: 51594-55-9).

  • Overall Yield: >85% (Two steps).

  • Enantiomeric Excess (ee): >99% (Controlled by starting material quality).

Retrosynthetic Analysis & Pathway

The synthesis relies on the regioselective ring opening of (R)-epichlorohydrin. To prevent the primary amine product from reacting with a second molecule of epichlorohydrin (polymerization/dimerization), we employ a "masked" ammonia equivalent.

Reaction Pathway Diagram[1]

SynthesisPathway SM1 (R)-Epichlorohydrin (Chiral Precursor) Inter1 Intermediate Complex (Transient Imine) SM1->Inter1 Regioselective Ring Opening (Retention of Config) Reagent1 Benzaldehyde + NH3 (Schiff Base Formation) Reagent1->Inter1 In-situ Generation Inter2 (R)-1-Amino-3-chloro-2-propanol (Amine Salt) Inter1->Inter2 Hydrolysis (HCl) - Benzaldehyde Recovery Product tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (Final Product) Inter2->Product Boc Protection (Boc2O, Base)

Figure 1: Strategic disconnection showing the Schiff-base mediated pathway to ensure mono-alkylation.

Detailed Experimental Protocols

Stage 1: Synthesis of (R)-1-Amino-3-chloro-2-propanol Hydrochloride

Principle: Benzaldehyde reacts with ammonia to form a hydrobenzamide/imine species. This sterically hindered nucleophile attacks the terminal carbon of the epoxide. Subsequent acid hydrolysis releases the primary amine and regenerates benzaldehyde for recovery.

Materials
  • (R)-Epichlorohydrin: 1.0 equiv

  • Benzaldehyde: 1.0 equiv

  • Ammonia (25% aq): 1.2 - 1.5 equiv

  • Ethanol (Solvent): 5 Volumes

  • HCl (conc.): 1.2 equiv

Protocol
  • Schiff Base Formation:

    • Charge a glass-lined reactor with Ethanol (3 Vol) and Benzaldehyde (1.0 equiv).

    • Cool the mixture to 15°C .

    • Slowly add Aqueous Ammonia (25%) over 30 minutes. Note: A mild exotherm will occur.[1] Maintain T < 25°C.

    • Stir for 30 minutes to allow imine formation.

  • Epoxide Addition:

    • Add (R)-Epichlorohydrin (1.0 equiv) dropwise over 60 minutes.

    • Critical Parameter: Maintain temperature between 20°C - 25°C during addition to prevent thermal runaway.

    • After addition, warm the mixture to 40°C and stir for 3–5 hours.

    • IPC (In-Process Control): Monitor consumption of Epichlorohydrin by GC/HPLC. Target < 1.0% remaining.

  • Hydrolysis & Separation:

    • Cool reaction mass to 20°C .

    • Add Concentrated HCl (1.2 equiv) slowly. The pH should reach < 2.

    • Stir for 1 hour to fully hydrolyze the imine.

    • Phase Split: The mixture will separate. The organic layer contains the regenerated Benzaldehyde (recycle stream). The aqueous layer contains the target (R)-1-amino-3-chloro-2-propanol HCl .

    • Separate the layers.[1][2][3][4] Wash the aqueous layer once with Toluene (1 Vol) to remove residual benzaldehyde.

Stage 2: Boc-Protection & Isolation

Principle: The amine salt is neutralized in situ and protected using Di-tert-butyl dicarbonate (Boc2O).

Materials
  • (R)-1-Amino-3-chloro-2-propanol HCl (Aqueous stream from Stage 1)

  • Di-tert-butyl dicarbonate (Boc2O): 1.1 equiv

  • Sodium Carbonate (Na2CO3): 2.5 equiv (or NaOH 2.2 equiv)

  • Ethyl Acetate: Extraction solvent[2]

  • Hexanes: Crystallization anti-solvent

Protocol
  • Neutralization & Reaction:

    • To the aqueous amine salt solution, add THF or Acetone (2 Vol) to improve Boc2O solubility.

    • Cool to 0°C - 5°C .

    • Add Na2CO3 (solid or saturated solution) to adjust pH to ~9-10.

    • Add Boc2O (1.1 equiv) solution (in minimal THF) dropwise.

    • Allow to warm to 20°C - 25°C and stir for 4 hours.

    • IPC:[5] Check for disappearance of amine by TLC (ninhydrin stain) or HPLC.

  • Work-up:

    • Distill off organic co-solvent (THF/Acetone) under reduced pressure (keep T < 45°C).

    • Extract the aqueous residue with Ethyl Acetate (2 x 3 Vol).

    • Wash combined organics with Water (1 Vol) and Brine (1 Vol).

    • Dry over anhydrous Na2SO4 and filter.

  • Crystallization (Purification):

    • Concentrate the Ethyl Acetate to approx. 2 Volumes.

    • Heat to 50°C .

    • Slowly add Hexanes (or n-Heptane) (4 Volumes) until slight turbidity is observed.

    • Cool slowly to 0°C over 2 hours.

    • Filter the white crystalline solid.

    • Drying: Vacuum dry at 40°C.

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-white Crystalline Solid
Yield (Molar) 85% - 92%Based on Epichlorohydrin input
Purity (HPLC) > 98.5%Area %
Chiral Purity (ee) > 99.0%Determined by Chiral HPLC (e.g., Chiralcel OD-H)
Melting Point 60°C - 63°CSharp melting range indicates high purity
Water Content < 0.5%Karl Fischer titration

Critical Process Parameters (CPP)

StepParameterRangeImpact of Deviation
Epoxide Opening Temperature20°C - 40°C>45°C: Increases dimer formation (impurity). <15°C: Reaction stalls, accumulation of unreacted epoxide (safety hazard).
Hydrolysis pH< 2.0pH > 3: Incomplete hydrolysis of Schiff base; Benzaldehyde contamination in product.[1]
Boc Protection pH Control9 - 10pH > 11: Risk of Boc hydrolysis or epoxide ring closure (to oxazolidinone). pH < 8: Slow reaction rate.
Crystallization Cooling Rate10°C/hourRapid cooling traps impurities and solvent inclusions.

Safety & Engineering Controls

Epichlorohydrin Handling[1][2][4][5][6][7]
  • Hazard: Epichlorohydrin is a potent alkylating agent, a suspected carcinogen, and can be absorbed through the skin.

  • Engineering Control: All transfers must occur in a closed system (hard-piped) or using dry-break couplers.

  • Scrubbing: Reactor vents must be directed to a caustic scrubber (NaOH) to neutralize any escaped vapors.

Exotherm Management
  • The reaction of amines with epoxides is exothermic (~100 kJ/mol).

  • Control: Do not add Epichlorohydrin all at once. Use a dosing pump interlocked with the reactor temperature probe. If T > 30°C, the pump must auto-stop.

Waste Disposal
  • Benzaldehyde Recovery: The organic layer from Stage 1 contains benzaldehyde. It should be distilled and recycled to improve process economics and reduce COD (Chemical Oxygen Demand) in waste streams.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Stage 1 Incomplete hydrolysis of imine.Ensure pH is < 2 and stir time is sufficient (check LCMS for imine intermediate).
Product is Oily/Yellow Residual Benzaldehyde or Dimer.1. Ensure Toluene wash of aqueous layer in Stage 1 was effective. 2. Recrystallize from Hexane/EtOAc (3:1).
Low Melting Point Enantiomeric impurity or solvent trap.Check optical rotation. Dry product for longer duration under high vacuum.
Slow Filtration Crystal size too small.Cooling during crystallization was too fast. Re-heat and cool slower (controlled ramp).

References

  • Preparation of Rivaroxaban Intermediates. Google Patents. Patent EP2838897A1. Link (Describes the benzaldehyde/ammonia route for amino-chloropropanol synthesis).

  • Synthesis of (S)-1-amino-3-chloro-2-propanol hydrochloride. GuideChem. Link (Details on the "One-Pot" scale-up methodology).

  • Organic Syntheses Procedure: tert-Butyl Carbamate. Organic Syntheses, Coll. Vol. 5, p.162 (1973). Link (General reference for Boc-protection and carbamate handling).

  • Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. Russian Journal of Applied Chemistry. Link (Mechanistic insight into amino-alcohol/aldehyde interactions).

  • Safety Data Sheet: (S)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate. Sigma-Aldrich. Link (Safety and physical property verification).

Sources

Method

Use of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate in peptide synthesis.

Application Note: Strategic Utilization of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate in Peptidomimetic Synthesis Executive Summary tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 1072792-33-6) acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate in Peptidomimetic Synthesis

Executive Summary

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 1072792-33-6) acts as a critical chiral "linchpin" in the synthesis of non-canonical peptide backbones. Unlike standard amino acids, this chlorohydrin scaffold provides a direct entry point for hydroxyethylamine isosteres —stable transition-state mimetics used in protease inhibitors (e.g., HIV, BACE1, and Renin inhibitors). Additionally, it serves as a precursor for 2-oxazolidinone pharmacophores, essential for antimicrobial research (Linezolid analogs).

This guide details the mechanistic pathways, step-by-step protocols for peptide integration, and quality control parameters required to use this reagent effectively.

Mechanistic Pathways & Decision Tree

The utility of this reagent hinges on the controlled reactivity of the chlorohydrin motif. Under basic conditions, it functions as a "masked" epoxide.

G cluster_0 Pathway A: Peptidomimetics Start tert-Butyl (R)-(3-chloro- 2-hydroxypropyl)carbamate Epoxide Intermediate: (S)-N-Boc-Epoxide (Inversion at C2) Start->Epoxide Activation (KOH/MeOH or LiOH) Oxazolidinone 2-Oxazolidinone Scaffold (Antimicrobial/Linker) Start->Oxazolidinone Cyclization (Base + Heat or CDI equivalent) Isostere Hydroxyethylamine Isostere (Protease Inhibitor Scaffold) Epoxide->Isostere Nucleophilic Opening (R-NH2 Peptide Fragment)

Figure 1: Divergent synthetic pathways.[1] Pathway A (Green) is preferred for peptide backbone modification.

Application I: Synthesis of Hydroxyethylamine Isosteres

Context: Replacing a cleavable peptide bond (-CO-NH-) with a non-hydrolyzable hydroxyethylamine linker (-CH(OH)-CH2-NH-) to create transition-state analog inhibitors.

Protocol A: Activation to N-Boc-Epoxide

Before coupling to a peptide fragment, the chlorohydrin must be converted to the reactive epoxide. Note that this step typically proceeds with inversion of configuration at the hydroxyl center.

Reagents:

  • Starting Material: 1.0 eq

  • Potassium Hydroxide (KOH): 2.5 eq (pulverized)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (10 mmol) in anhydrous MeOH (50 mL) at 0°C.

  • Base Addition: Add pulverized KOH (25 mmol) in small portions over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (disappearance of chlorohydrin).

  • Workup: Remove solvent under reduced pressure. Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The resulting (S)-tert-butyl oxiran-2-ylmethylcarbamate is often pure enough for the next step.

    • Yield Expectation: >85%[2][3][4][5]

    • Stability:[6] Store at -20°C; use within 48 hours to prevent polymerization.

Protocol B: Coupling to Peptide Fragment (Epoxide Opening)

Reagents:

  • N-Boc-Epoxide (from Protocol A): 1.1 eq

  • Peptide Amine (C-terminal amine or side-chain amine): 1.0 eq

  • Additives: Lithium Perchlorate (LiClO₄) or Calcium Triflate (Ca(OTf)₂) can catalyze opening.

  • Solvent: Isopropanol (IPA) or Toluene.

Step-by-Step:

  • Preparation: Dissolve the amine-bearing peptide fragment (1.0 eq) in IPA (0.5 M concentration).

  • Coupling: Add the N-Boc-Epoxide (1.1 eq).

  • Catalysis (Optional): If the amine is sterically hindered, add 0.5 eq of LiClO₄.

  • Heating: Heat to reflux (80°C) for 6–12 hours.

    • Note: Regioselectivity is generally high, with the amine attacking the less substituted carbon of the epoxide.

  • Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient) or Prep-HPLC.

Application II: Synthesis of 2-Oxazolidinones

Context: Creating rigid, cyclic carbamate scaffolds often found in antibiotics (e.g., Linezolid) or used as chiral auxiliaries.

Protocol:

  • Setup: Dissolve the chlorohydrin (1.0 eq) in dry DMF.

  • Cyclization: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Thermal Drive: Heat to 80°C for 4–6 hours.

  • Mechanism: The carbamate nitrogen is deprotonated, attacking the carbon bearing the chlorine (intramolecular S_N2) to close the ring.

  • Result: Formation of (R)-5-(hydroxymethyl)oxazolidin-2-one derivative (stereochemistry retained relative to C2 if direct displacement occurs, but check specific conditions for retention vs. inversion).

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Chlorohydrin: Doublet of doublets at ~3.6 ppm (CH₂Cl).Epoxide: Disappearance of CH₂Cl; appearance of multiplets at ~2.5–2.8 ppm (oxirane ring).
Chiral Purity Chiral HPLC>98% ee (Critical for biological activity).
Residual Base pH CheckAqueous extract must be neutral (pH 6–8) before peptide coupling to prevent racemization of the peptide fragment.

Safety & Handling

  • Alkylating Hazard: Both the chlorohydrin and the epoxide intermediate are potential alkylating agents. Wear double nitrile gloves and work in a fume hood.

  • Thermal Stability: The Boc group is thermally unstable >150°C. Do not overheat during distillation or drying.

  • Storage: Hygroscopic. Store under Argon/Nitrogen at 2–8°C.

References

  • Synthesis of Hydroxyethylamine Isosteres

    • Ghosh, A. K., et al. "Structure-based design of cycloamide-urethane-derived novel HIV-1 protease inhibitors." Journal of Medicinal Chemistry 37.16 (1994): 2506-2508. Link

  • Oxazolidinone Formation

    • Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry 39.3 (1996): 673-679. Link

  • Epoxide Opening Protocols

    • Benedetti, F., et al. "Versatile synthesis of diamino-diols and amino-alcohols from epoxides." Organic & Biomolecular Chemistry (2012). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Executive Summary: The "Goldilocks" Zone Purifying tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate requires navigating a narrow stability window. As a Senior Application Scientist, I have observed that the most common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Zone

Purifying tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate requires navigating a narrow stability window. As a Senior Application Scientist, I have observed that the most common failure mode is not the removal of impurities, but the inadvertent creation of new ones during the purification process.

This molecule contains a "ticking clock": the chlorohydrin motif. Under basic conditions or elevated temperatures, it rapidly cyclizes to the epoxide (tert-butyl (oxiran-2-ylmethyl)carbamate) via an intramolecular Williamson ether synthesis. Conversely, under strongly acidic conditions, you risk deprotecting the Boc group.

The Golden Rule: Maintain neutral to slightly acidic pH (pH 5-6) and temperatures below 40°C throughout all purification steps.

Part 1: Critical Impurity Profiling

Before initiating purification, you must identify what you are fighting. The impurity profile is dynamic and reaction-dependent.

The Degradation Pathway

The following diagram illustrates the critical stability relationships. You are trying to isolate the Chlorohydrin (Center) while avoiding the Epoxide (Right) and Diol (Bottom).

G Chlorohydrin Target: (R)-Chlorohydrin (Stable at pH 5-6, <40°C) Epoxide Impurity A: Epoxide (Formed by Base/Heat) Chlorohydrin->Epoxide Base (OH-) or Heat Intramolecular Cyclization Diol Impurity B: Diol (Hydrolysis Product) Chlorohydrin->Diol H2O / Heat Direct Hydrolysis Epoxide->Diol H2O / Acid Ring Opening BocAmine Start Material: Boc-Amine BocAmine->Chlorohydrin Synthesis

Figure 1: Stability and degradation pathways of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate.

Common Impurities Table
Impurity TypeOriginDetection (TLC/NMR)Removal Strategy
Epoxide Base-catalyzed cyclization of product.TLC: Higher R_f than chlorohydrin. NMR: Loss of CH2-Cl signals; appearance of epoxide ring protons (~2.6-2.8 ppm).Preventative: Keep pH < 7.[1] Corrective: Flash chromatography (neutral silica).
Diol Hydrolysis of chloride or epoxide.TLC: Much lower R_f (very polar).Extraction: Water wash (if product is in non-polar solvent). Crystallization: Remains in mother liquor.
Boc-Amine Unreacted starting material.[2]TLC: Distinct spot (usually less polar than diol, more than epoxide).Extraction: Acidic wash (Citric acid).
Oligomers Over-reaction with epichlorohydrin.TLC: Streak at baseline.Crystallization: Rejection by crystal lattice.

Part 2: Purification Protocols

Protocol A: The "Gentle" Extraction (Primary Cleanup)

Use this immediately after synthesis to remove bulk impurities.

Reagents: Ethyl Acetate (EtOAc), 5% Citric Acid, Saturated Brine.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Wash (Critical): Wash the organic layer with cold 5% Citric Acid (2 x 5 mL/g).

    • Why? This removes unreacted amines and ensures the pH is slightly acidic, inhibiting epoxide formation. Do NOT use NaHCO3 as the first wash, as the local high pH can trigger cyclization.

  • Brine Wash: Wash with saturated brine to remove residual water and water-soluble diols.

  • Drying: Dry over anhydrous Na2SO4 . (Avoid K2CO3 or basic drying agents).

  • Concentration: Evaporate solvent at <40°C under reduced pressure.

Protocol B: Recrystallization (For Solids)

Preferred for scaling up (>10g). Note: This compound is often a low-melting solid or waxy oil.

Solvent System: Toluene (preferred) or Hexane/EtOAc (4:1).

  • Dissolution: Place the crude solid in a flask. Add Toluene (3 mL/g).

  • Heating: Heat gently to 45-50°C (Do not boil; do not exceed 60°C). Swirl until dissolved.

  • Seeding: If available, add a seed crystal of pure (R)-chlorohydrin.

  • Cooling: Allow the solution to cool slowly to room temperature with stirring. Then move to a 4°C fridge for 12 hours.

  • Filtration: Filter the white crystals and wash with cold Hexane.

    • Troubleshooting: If it "oils out" (forms a separate liquid layer instead of crystals), reheat and add a small amount of EtOAc to increase polarity, then cool more slowly.

Protocol C: Flash Chromatography (For Oils/High Purity)

Best for small scale (<5g) or if the compound refuses to crystallize.

Stationary Phase: Silica Gel (Neutralized). Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 -> 60:40).

  • Column Prep: Slurry silica in 90:10 Hexane:EtOAc.

    • Tip: If your silica is acidic, it's generally safe. If it's basic, wash with 1% acetic acid in solvent first.

  • Loading: Load sample as a concentrated solution in minimal EtOAc/Hexane.

  • Elution: Run the gradient.

    • Epoxide (if present) elutes first (Non-polar).

    • Chlorohydrin (Target) elutes second.

    • Diol elutes last (Very polar).

  • Visualization: Use Ninhydrin stain (active for Boc-amines upon heating) or KMnO4 (oxidizes alcohol).

Part 3: Troubleshooting & FAQs

Q1: I see a new, less polar spot on TLC after concentrating my sample. What happened?

Diagnosis: You likely formed the epoxide (tert-butyl (oxiran-2-ylmethyl)carbamate). Cause: The rotary evaporator bath was too hot (>50°C), or there was residual base (e.g., NaOH, TEA) in your mixture during concentration. Fix: You cannot easily revert the epoxide to the chlorohydrin selectively. You must purify the chlorohydrin away from the epoxide using Protocol C (Chromatography). In the future, ensure the organic layer is pH 5-6 before concentration.

Q2: My product is "oiling out" during recrystallization.

Diagnosis: The solvent system is too non-polar, or the impurity profile is too complex (acting as a solvent). Fix:

  • Re-dissolve the oil in the hot solvent.

  • Add a small amount of a "bridge" solvent like Ethyl Acetate or Isopropanol (dropwise) until the solution is clear.

  • Scratch the glass side of the flask with a spatula to induce nucleation.

  • Cool very slowly (wrap the flask in a towel).

Q3: Can I store the purified chlorohydrin indefinitely?

Answer: No. Even in solid form, it can slowly cyclize or hydrolyze. Storage Protocol: Store in a tightly sealed vial under Argon/Nitrogen at -20°C . Avoid room temperature storage for periods longer than a few days.

Q4: Why not just use the epoxide?

Context: If you are synthesizing Linezolid or similar oxazolidinones, the epoxide is often the next intermediate. Strategy: If your goal is the oxazolidinone, you might not need to isolate the chlorohydrin. You can treat the crude chlorohydrin with base (e.g., K2CO3/MeOH) to intentionally drive the reaction to the epoxide or directly to the oxazolidinone in a "telescoped" process. However, for analytical characterization or specific mechanistic studies, the protocols above are required.

References

  • Mechanistic Insight (Epoxide Formation): BenchChem. (S)-tert-Butyl 3-chloro-2-hydroxypropylcarbamate Properties and Mechanism. The primary transformation involves intramolecular cyclization to the epoxide via Williamson ether synthesis.

  • Physical Properties & Stability: Sigma-Aldrich.[3] tert-Butyl N-(2,3-dihydroxypropyl)carbamate and related Chlorohydrins. Melting point and solubility data for analogous carbamates.

  • General Carbamate Purification: University of Rochester, Dept. of Chemistry. Tips & Tricks: Recrystallization. Guidelines for solvent selection (Hexane/EtOAc/Toluene) for polar organic molecules.

  • Linezolid Intermediate Synthesis: Der Pharma Chemica. A new and concise synthetic route to enantiopure Linezolid. Describes the handling of the chlorohydrin/epoxide intermediates.

Sources

Optimization

Technical Support Center: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Welcome to the technical support center for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 415684-05-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 415684-05-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chiral building block. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting advice to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - At a Glance

This section provides rapid answers to the most common initial queries regarding the handling and stability of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate.

Q1: What are the primary stability concerns for this molecule?

A: The two main points of instability are the tert-butoxycarbonyl (Boc) protecting group and the chlorohydrin functional group. The Boc group is highly sensitive to acidic conditions, which will cause its removal.[1][2] The chlorohydrin moiety is prone to intramolecular cyclization under basic conditions to form the corresponding epoxide.[3]

Q2: How should I properly store this compound to prevent degradation?

A: To maintain chemical integrity, the compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[4] It is crucial to minimize exposure to moisture and air, as hydrolysis can be a concern for carbamates over long periods.[5]

Q3: I see an unexpected spot on my TLC/LC-MS analysis of the starting material. What could it be?

A: The most likely impurity or degradation product is (S)-tert-butyl (oxiran-2-ylmethyl)carbamate, formed via intramolecular cyclization. This can occur slowly even under neutral conditions or if the material has been exposed to basic contaminants. Another possibility, though less likely without intentional exposure to acid, is the Boc-deprotected product, (R)-1-amino-3-chloropropan-2-ol.

Q4: Is this compound stable in common organic solvents?

A: It is generally stable in common anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate at room temperature for the duration of a typical reaction. However, prolonged storage in protic solvents, especially alcohols, is not recommended due to the potential for slow solvolysis or other degradation reactions.

Part 2: In-Depth Stability Profile & Degradation Pathways

A deeper understanding of the molecule's reactivity is key to preventing unwanted side reactions. The stability is dictated by the interplay of its two primary functional groups.

The tert-butyl carbamate (Boc group) is an acid-labile protecting group. The mechanism of its removal involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.[2]

The 2-hydroxypropyl chloride (chlorohydrin) moiety is a classic precursor to an epoxide. Under basic conditions, the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This alkoxide then readily attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming a stable epoxide ring.[3]

Visualizing Degradation Pathways

The diagram below illustrates the two primary degradation pathways under acidic and basic conditions.

G start Problem Observed storage_degradation Degradation During Storage start->storage_degradation unexpected_product Unexpected Product in Reaction start->unexpected_product low_yield Low Yield or No Reaction start->low_yield cause_storage Cause: Moisture/Heat (Hydrolysis/Decomposition) storage_degradation->cause_storage check_product Identify Product by LC-MS / NMR unexpected_product->check_product check_sm Check Starting Material Purity (TLC/NMR) low_yield->check_sm solution_storage Solution: Store at 2-8°C in desiccator under N₂/Ar. cause_storage->solution_storage is_epoxide Is it the Epoxide? check_product->is_epoxide Yes is_deprotected Is it Boc-deprotected? check_product->is_deprotected No cause_epoxide Cause: Basic Conditions is_epoxide->cause_epoxide cause_deprotected Cause: Acidic Conditions is_deprotected->cause_deprotected solution_epoxide Solution: Use neutral conditions or protect -OH group. cause_epoxide->solution_epoxide solution_deprotected Solution: Use neutral/basic workup; buffer reaction. cause_deprotected->solution_deprotected sm_ok SM is Pure check_sm->sm_ok Yes sm_bad SM is Degraded check_sm->sm_bad No sm_ok->unexpected_product Re-evaluate reaction conditions (temp, solvent) solution_sm_bad Action: Re-purify or acquire new material. Review storage protocol. sm_bad->solution_sm_bad

Caption: A logical workflow for troubleshooting common experimental issues.

Part 4: Recommended Experimental Protocols

Adhering to validated protocols for handling and analysis is critical for reproducible results.

Protocol 1: Standard Storage and Handling Procedure

This protocol minimizes degradation during storage.

  • Receipt: Upon receiving the material, immediately inspect the container for a proper seal.

  • Inerting: If the material is not already packaged under an inert atmosphere, transfer it inside a glovebox or glovebag to a clean, dry vial suitable for low-temperature storage.

  • Backfilling: Backfill the vial with dry argon or nitrogen gas.

  • Sealing: Seal the vial tightly with a cap containing a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite). Store the entire desiccator in a refrigerator at 2-8°C. [4][5]6. Dispensing: When needed, allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. Dispense the required amount quickly and re-seal and re-store the vial promptly.

Protocol 2: Routine Purity Check by Thin-Layer Chromatography (TLC)

This quick check can validate the integrity of your starting material before use.

  • Materials:

    • TLC Plate: Silica gel 60 F₂₅₄

    • Mobile Phase (Eluent): 40% Ethyl Acetate in Hexanes (This is a starting point and may require optimization).

    • Visualization Stain: Potassium permanganate (KMnO₄) stain.

  • Procedure:

    • Prepare a dilute solution of your compound in Ethyl Acetate or Dichloromethane (~1 mg/mL).

    • Spot the solution onto the TLC plate baseline.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the plate under UV light (254 nm). The Boc-protected compound should be UV-active.

    • Submerge the plate in the KMnO₄ stain and gently heat with a heat gun. The hydroxyl group will react to give a yellow/brown spot on a purple background.

  • Interpretation:

    • A single, well-defined spot indicates high purity.

    • A spot at a higher Rf may indicate the presence of the less polar epoxide byproduct.

    • A streak or spot at the baseline (Rf = 0) could indicate the highly polar, Boc-deprotected amine salt.

References

  • Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Welcome to the technical support center for the synthesis and optimization of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chiral building block. By understanding the underlying chemical principles and troubleshooting potential issues, you can enhance your reaction efficiency, yield, and purity.

I. Synthesis Overview & Key Challenges

Tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a valuable intermediate in the synthesis of various pharmaceuticals, particularly for creating stereochemically defined molecules.[1][2] The most common synthetic route involves the reaction of (R)-1-amino-3-chloro-2-propanol with di-tert-butyl dicarbonate (Boc₂O) to protect the amine functionality.[1] While seemingly straightforward, this reaction is prone to several challenges that can impact the final product's quality and yield.

This guide will address common issues such as incomplete reactions, formation of byproducts, and difficulties in purification. Each section is structured in a question-and-answer format to provide direct solutions to specific problems.

Experimental Workflow Overview

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials: (R)-1-amino-3-chloro-2-propanol Di-tert-butyl dicarbonate (Boc₂O) Solvent (e.g., DCM, THF) Reaction Boc Protection Reaction Start->Reaction 1. Combine & Stir Workup Aqueous Work-up Reaction->Workup 2. Quench & Extract Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Isolate Crude Product Product tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Purification->Product 4. Obtain Pure Product

Caption: General workflow for the synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or incomplete. How can I drive it to completion?

A1: Incomplete conversion is a common issue and can often be resolved by optimizing several reaction parameters.

  • Causality: The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride.[3][4] The nucleophilicity of the amine and the electrophilicity of the Boc anhydride are key factors. Insufficient reactivity of either species, low temperature, or inadequate mixing can lead to a slow or stalled reaction.

  • Troubleshooting Steps:

    • Increase Nucleophilicity of the Amine: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can deprotonate the ammonium salt if the starting material is a hydrochloride salt, or simply increase the amine's nucleophilicity.[3]

    • Solvent Choice: The choice of solvent can influence reaction rates. While dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used, polar aprotic solvents like acetonitrile can sometimes enhance the reaction rate.[3]

    • Temperature: While many Boc protections are run at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.

    • Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. A convenient overnight stir is often practical.[5]

    • Reagent Purity: Ensure the purity of your starting materials. (R)-1-amino-3-chloro-2-propanol can be hygroscopic, and water can compete with the amine in reacting with Boc₂O. Similarly, aged Boc₂O may have partially decomposed.

ParameterRecommendationRationale
Base Add 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA).Increases the nucleophilicity of the amine.[3]
Solvent Use a polar aprotic solvent like DCM, THF, or acetonitrile.Solubilizes reactants and can influence reaction kinetics.
Temperature Start at room temperature; gentle heating (40 °C) can be applied if necessary.Increases reaction rate, but monitor for side products.
Time Monitor by TLC/LC-MS until starting material is consumed (typically 4-24 hours).Ensures the reaction has reached completion.
Q2: I'm observing a significant amount of a di-Boc protected byproduct. How can I prevent this?

A2: The formation of a di-Boc protected species, where the hydroxyl group is also carbamoylated, can occur under certain conditions.

  • Causality: While amines are generally more nucleophilic than alcohols, the hydroxyl group can react with Boc₂O, especially in the presence of a strong activating agent or catalyst like 4-dimethylaminopyridine (DMAP).[6] High concentrations of Boc₂O and elevated temperatures can also favor this side reaction.

  • Troubleshooting Steps:

    • Stoichiometry of Boc₂O: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to ensure complete consumption of the amine without having a large excess that could react with the alcohol.

    • Avoid DMAP: DMAP is a highly effective catalyst for Boc protection but is also known to promote the acylation of alcohols.[6] For this substrate, it is generally not necessary and should be avoided to maintain selectivity.

    • Control Temperature: Run the reaction at room temperature or even cooled in an ice bath (0 °C) to favor the more reactive amine's reaction over the less reactive alcohol.[7]

    • Order of Addition: Adding the Boc₂O solution slowly to the solution of the amine can help to maintain a low instantaneous concentration of the anhydride, further minimizing the di-protection side reaction.

Side_Reaction cluster_reaction_pathways Reaction Pathways Amine (R)-1-amino-3-chloro-2-propanol DesiredProduct Desired Product: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Amine->DesiredProduct + Boc₂O (Controlled Conditions) SideProduct Side Product: Di-Boc Protected Species Amine->SideProduct + Excess Boc₂O / DMAP / High Temp Boc2O Boc₂O Boc2O->DesiredProduct Boc2O->SideProduct

Caption: Desired reaction pathway versus the formation of the di-Boc side product.

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: Purification challenges often arise from unreacted starting materials, side products, and byproducts of the reaction.

  • Common Impurities:

    • Unreacted (R)-1-amino-3-chloro-2-propanol: Highly polar and water-soluble.

    • tert-Butanol: A byproduct of the reaction.[3]

    • Di-Boc protected byproduct: Less polar than the desired product.

    • Urea-type impurities: Can form if the Boc₂O has degraded.

  • Purification Strategy:

    • Aqueous Work-up: A thorough aqueous work-up is the first line of defense.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine.

      • Follow with a wash with saturated sodium bicarbonate solution to remove any acidic impurities.

      • A final brine wash will help to remove residual water before drying the organic layer.

    • Removal of tert-Butanol: tert-Butanol can often be removed by evaporation under reduced pressure, sometimes requiring co-evaporation with a solvent like toluene.

    • Column Chromatography: Silica gel column chromatography is typically effective for separating the desired product from less polar impurities like the di-Boc byproduct. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate, is recommended.

ImpurityRemoval MethodRationale
Unreacted AmineDilute acid wash during work-up.The amine is protonated to its salt form, which is water-soluble.
tert-ButanolEvaporation under reduced pressure.Volatile byproduct that can be removed with the solvent.
Di-Boc ProductSilica gel column chromatography.The di-Boc product is significantly less polar than the desired product.
Q4: I am concerned about the stability of my starting material, (R)-3-chloro-1,2-propanediol, and the final product. What are the proper storage conditions?

A4: Proper storage is crucial to maintain the integrity of both the starting materials and the final product.

  • (R)-3-chloro-1,2-propanediol: This compound can be sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

  • tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate:

    • Temperature: The product should be stored sealed in a dry environment at 2-8°C.[1]

    • Atmosphere: While it is generally stable, storage under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life by preventing potential oxidative degradation.

    • Acid/Base Sensitivity: The Boc protecting group is labile to acidic conditions.[8] Therefore, the product should be stored away from any acidic vapors or contaminants. It is generally stable to basic conditions.[8]

III. Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate. Optimization may be required based on your specific laboratory conditions and reagent quality.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-1-amino-3-chloro-2-propanol (1.0 eq.). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of amine).[3]

  • Base Addition (Optional but Recommended): If starting from the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) and stir for 10-15 minutes to liberate the free amine.

  • Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of the reaction solvent. Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).

  • Product Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.

IV. References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • MDPI. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol. Retrieved from

  • European Patent Office. (n.d.). Process for preparing 3-chloro-1, 2-propanediol - European Patent Office - EP 0224246 A2. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Retrieved from [Link]

  • ResearchGate. (2025, November 19). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening of epichlorohydrin with amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Chemical Synthesis: The Role of Tert-Butyl (1S,2S)-(1-Benzyl-3-Chloro-2-Hydroxypropyl)Carbamate. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Reaction of Aromatic Amines with Epihalohydrins. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate | C8H16FNO3 | CID 105446879. Retrieved from [Link]

  • Reddit. (2025, November 26). Best ratio of DMAP to reactant in making tertiary-butyl esters : r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Nucleophilic Substitution of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Welcome to the technical support center for the nucleophilic substitution of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who ut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic substitution of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic endeavors. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during this critical reaction.

Introduction: The Versatility of a Chiral Building Block

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a valuable chiral intermediate in organic synthesis, particularly for the preparation of chiral amino alcohols. These motifs are prevalent in a wide array of pharmaceuticals, including beta-blockers and antiviral agents. The key reaction is a nucleophilic substitution at the primary carbon bearing the chlorine atom. While seemingly straightforward, this SN2 reaction is often complicated by the molecule's bifunctional nature, leading to potential side reactions and purification challenges. This guide will help you navigate these complexities to achieve optimal results.

Core Reaction Principles

The desired transformation is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu-) attacks the primary carbon, displacing the chloride leaving group. The reaction is typically performed in the presence of a base to either deprotonate a protic nucleophile (like an amine or thiol) or to scavenge the HCl generated if the nucleophile is neutral.

Key Reaction: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate + Nucleophile → tert-Butyl (R)-(2-hydroxy-3-(nucleophile)propyl)carbamate + Cl-

However, the adjacent hydroxyl group introduces a significant potential for an intramolecular side reaction: the formation of a chiral epoxide. This occurs when a base deprotonates the hydroxyl group, which then acts as an internal nucleophile, displacing the chloride.

Major Side Reaction (Base-Induced): tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate + Base → tert-Butyl (R)-(oxiran-2-ylmethyl)carbamate

Understanding the interplay between the desired intermolecular SN2 reaction and the undesired intramolecular epoxide formation is critical for troubleshooting.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction shows low or no conversion of the starting material, even after extended reaction times. What are the likely causes?

Answer:

Low or no conversion is a common issue that can typically be traced back to one of four key areas: nucleophile reactivity, reaction temperature, solvent choice, or the quality of the starting material.

Troubleshooting Steps:

  • Assess Nucleophile Strength & Concentration:

    • Causality: The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the nucleophile.[1] Weak nucleophiles (e.g., hindered amines, neutral water) will react very slowly.

    • Solution:

      • If using a protic nucleophile (e.g., R-NH2), ensure at least one equivalent of a suitable base is present to deprotonate it, increasing its nucleophilicity.

      • Increase the concentration of the nucleophile. Using 2-3 equivalents relative to the carbamate substrate can significantly accelerate the reaction.

      • Consider switching to a more potent nucleophile if possible. For example, sodium azide is a much stronger nucleophile than ammonia for synthesizing the corresponding amino compound.

  • Increase Reaction Temperature:

    • Causality: Nucleophilic substitutions, like most reactions, have an activation energy barrier. Insufficient thermal energy can prevent the reaction from proceeding at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely by Thin Layer Chromatography (TLC) for the appearance of product and potential side products. Be cautious, as excessive heat can promote side reactions, especially elimination or decomposition.

  • Verify Solvent Suitability:

    • Causality: The ideal solvent for an SN2 reaction is a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). These solvents solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[2] Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Solution: If you are using a protic or nonpolar solvent, switch to a recommended polar aprotic solvent. Ensure the solvent is anhydrous, as water can compete as a nucleophile or interfere with basic conditions.

  • Check Starting Material Quality:

    • Causality: The carbamate starting material can degrade over time, especially if not stored properly.[3] It should be kept in a dry, cool environment.

    • Solution: Verify the purity of your tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate via melting point, NMR, or another suitable analytical technique. If degradation is suspected, use a fresh batch.

Question 2: My TLC/LC-MS analysis shows a major byproduct with a mass corresponding to the loss of HCl. What is this byproduct and how can I prevent it?

Answer:

This byproduct is almost certainly the chiral epoxide, tert-Butyl (R)-(oxiran-2-ylmethyl)carbamate. Its formation is a classic intramolecular SN2 reaction (Williamson ether synthesis) that competes with your desired intermolecular reaction.

Mechanism of Epoxide Formation:

G cluster_0 Deprotonation cluster_1 Intramolecular SN2 Reactant Substrate + Base Alkoxide Alkoxide Intermediate Reactant->Alkoxide Fast Epoxide Epoxide Product Alkoxide->Epoxide Slow (Rate-Determining)

Caption: Epoxide formation pathway.

Strategies to Minimize Epoxide Formation:

  • Choice of Base is Critical:

    • Causality: Strong, non-nucleophilic bases (like NaH, KHMDS) will rapidly and irreversibly deprotonate the hydroxyl group, strongly favoring epoxide formation.[4] Bases that are also good nucleophiles (like hydroxide) can lead to a mix of products.

    • Solution: Use a weaker, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). These are often sufficient to deprotonate protic nucleophiles without aggressively deprotonating the substrate's hydroxyl group. If your nucleophile is an amine, it can often serve as its own base and proton scavenger, avoiding the need for a stronger base altogether.

  • Control Stoichiometry and Addition Order:

    • Causality: Having a high concentration of base and substrate before the primary nucleophile is added creates ideal conditions for the intramolecular reaction.

    • Solution: Add the base slowly to a solution of the substrate and the nucleophile. This ensures that any deprotonated hydroxyl group is in the presence of a high concentration of the desired external nucleophile, favoring the intermolecular pathway.

  • Lower the Reaction Temperature:

    • Causality: The intramolecular cyclization often has a higher activation energy than the intermolecular reaction.

    • Solution: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can kinetically favor the desired SN2 reaction over epoxide formation.

Question 3: The reaction works, but I am getting a mixture of my desired product and a product from the nucleophile attacking the C2 (secondary) carbon. Why is this happening?

Answer:

This outcome suggests that the reaction is not proceeding exclusively through an SN2 mechanism. The formation of a product where the nucleophile has attacked the C2 carbon is a strong indicator of an SN1-like mechanism or, more likely, a mechanism involving an epoxide intermediate.

Troubleshooting Flowchart:

G start Mixture of C2 and C3 substituted products observed check_base Was a strong base (e.g., NaH, NaOH) used? start->check_base epoxide_path Hypothesis: Reaction proceeds via epoxide intermediate. check_base->epoxide_path Yes sn1_path Hypothesis: Reaction has SN1 character. check_base->sn1_path No solve_epoxide Solution: Use a weaker base (K2CO3) or add strong base slowly at low temperature. epoxide_path->solve_epoxide solve_sn1 Solution: Use a less polarizing/protic solvent. Ensure strong nucleophile. sn1_path->solve_sn1

Caption: Troubleshooting regioisomer formation.

Detailed Explanation:

If a strong base is used, the epoxide is formed first. The nucleophile then attacks the epoxide in a subsequent ring-opening step. Under basic or neutral conditions, this ring-opening is an SN2 reaction, and the nucleophile will preferentially attack the less sterically hindered carbon (C3), which would yield the same desired product.[5] However, under acidic conditions (or with certain nucleophiles), the ring-opening can have SN1 character, allowing attack at the more substituted carbon (C2).

Corrective Actions:

  • Prevent Epoxide Formation: Follow the steps outlined in Question 2 to suppress the formation of the epoxide intermediate. This is the most effective way to ensure regioselectivity.

  • Ensure Basic/Neutral Conditions for Ring-Opening: If you suspect the epoxide is an unavoidable intermediate, ensure the subsequent ring-opening occurs under strictly basic or neutral conditions to favor attack at the C3 position. Avoid any acidic quench or workup until the reaction is complete.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent Polar Aprotic (DMF, DMSO, CH₃CN)Stabilizes SN2 transition state without solvating the nucleophile.
Temperature 0 °C to 60 °CBalances reaction rate against side reactions. Start low and increase as needed.
Base Weak, Non-nucleophilic (K₂CO₃, Cs₂CO₃)Minimizes intramolecular epoxide formation.[6]
Nucleophile Conc. 1.5 - 3.0 equivalentsDrives reaction equilibrium towards products via Le Chatelier's principle.
Addition Order Add base slowly to substrate + nucleophileMaintains a low instantaneous concentration of alkoxide, disfavoring cyclization.

Standard Experimental Protocol

This protocol provides a robust starting point for the nucleophilic substitution using an amine as the nucleophile.

Materials:

  • tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (1.0 equiv)

  • Amine Nucleophile (1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, finely powdered)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate and the amine nucleophile.

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

  • Begin vigorous stirring and add the powdered potassium carbonate in one portion.

  • Heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The product should be more polar than the starting material.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Reddit. (2025, August 26). Formation of epoxides with base vs opening them?
  • Chegg. (2022, November 15).
  • Tius, M. A., et al. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • Organic Chemistry Portal. (n.d.).
  • Fisher Scientific. (2011, May 27). Safety Data Sheet: N-tert-Butoxycarbonyl-1,3-Diaminopropane.
  • University of Calgary. (n.d.). Ch16: HO-C-C-X => epoxide. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). (S)-tert-Butyl (3-chloro-2-hydroxypropyl)
  • McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Chemical Synthesis: The Role of Tert-Butyl (1S,2S)-(1-Benzyl-3-Chloro-2-Hydroxypropyl)
  • ResearchGate. (n.d.). Synthesis of chiral amino-alcohols.
  • Periasamy, M. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Sung, K. (2006). Synthesis of novel chiral β-amino alcohols and diamino alcohols from products of Ugi 3-component reaction. Arkivoc.
  • Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Quora. (2017, April 3). Why does this nucleophilic substitution reaction not work?
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Chegg. (2022, May 25).
  • Chemistry LibreTexts. (2022, November 2). 8.4: Nucleophilic Substitution - 1st Order.
  • YouTube. (2015, October 27). Nucleophilic Substitution: Practice Problems.
  • MedLife Mastery. (n.d.).
  • ChemicalBook. (n.d.). tert-butyl 3-hydroxy-3-phenylpropyl(methyl)
  • YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture.
  • Vaia. (n.d.). Q13P The reaction of tert-butyl alcoh... [FREE SOLUTION].
  • Carey, F. A. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION.

Sources

Troubleshooting

Technical Support: Chiral Integrity of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Executive Summary & Core Directive The Challenge: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (henceforth Intermediate A ) is a critical chiral building block, notably in the synthesis of oxazolidinone antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (henceforth Intermediate A ) is a critical chiral building block, notably in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban). While the C2 chiral center is generally robust, "racemization" in this system is rarely a spontaneous inversion. Instead, it is typically the result of acid-catalyzed SN1 pathways , non-regioselective epoxide opening , or thermal degradation during cyclization.

The Solution: Preserving enantiomeric excess (ee) requires a strict "Base-First, Cold-Start" protocol. You must avoid conditions that stabilize a carbocation at the C2 position or promote non-selective ring opening of the in situ epoxide intermediate.

Diagnostic Flowchart: Root Cause Analysis

Before altering your synthesis, confirm the source of the optical purity loss. Use this decision tree to isolate the failure mode.

Racemization_Diagnosis Start Issue: Low ee% in Product CheckSM Step 1: Check SM (Epichlorohydrin) ee% by Chiral GC/HPLC Start->CheckSM SM_Bad SM ee% < 99% CheckSM->SM_Bad Low Purity SM_Good SM ee% > 99% CheckSM->SM_Good High Purity Res_Source ROOT CAUSE: Impure Starting Material (Supply Chain Issue) SM_Bad->Res_Source CheckAcid Step 2: Check Reaction pH SM_Good->CheckAcid Acidic pH < 5 or Lewis Acid Present CheckAcid->Acidic Yes Basic Basic / Neutral CheckAcid->Basic No Res_SN1 ROOT CAUSE: Acid-Catalyzed SN1 (Carbocation Scrambling) Acidic->Res_SN1 CheckTemp Step 3: Check Temperature Profile Basic->CheckTemp HighTemp T > 60°C during activation CheckTemp->HighTemp Yes LowTemp T controlled < 40°C CheckTemp->LowTemp No Res_Thermal ROOT CAUSE: Thermal Epoxide Scrambling (Non-selective Opening) HighTemp->Res_Thermal Res_Regio ROOT CAUSE: Regio-isomer Contamination (Check HPLC for Isomers vs Enantiomers) LowTemp->Res_Regio

Caption: Figure 1. Diagnostic logic for identifying the source of enantiomeric loss. Note that "racemization" is often confused with regio-isomeric impurities.

Technical Deep Dive: The Mechanics of Failure

To prevent racemization, you must understand the invisible pathways occurring in your flask.

A. The Myth of Direct Inversion

Direct deprotonation of the C2-H (alpha to the alcohol) is chemically difficult (pKa > 25) and unlikely to occur with standard bases like K2CO3 or even LiHMDS under mild conditions.

B. The Real Culprit: The Epoxide Intermediate

In most reactions (e.g., converting Intermediate A to Rivaroxaban), the chlorohydrin is first converted to an epoxide in situ.

  • Base Treatment: The C2-OH is deprotonated.

  • Intramolecular SN2: The alkoxide attacks C3, displacing Chloride. This step retains C2 stereochemistry.

  • The Risk Zone: The resulting epoxide is reactive.

    • Scenario A (Desired): The carbamate Nitrogen attacks the epoxide (or an activated carbonyl) to close the oxazolidinone ring.

    • Scenario B (Failure): If the reaction gets too hot or acidic, the epoxide can open non-selectively, or the C-O bond at C2 can break (SN1 character), scrambling the center.

C. Acid-Catalyzed Scrambling (SN1)

If you use Lewis acids or allow the pH to drop, the hydroxyl group at C2 can become a leaving group (as H2O+). This forms a secondary carbocation.

  • Result: Immediate and total racemization.

  • Prevention: Always maintain a pH ≥ 7. Never use strong mineral acids for workup if the product is still in the chlorohydrin stage.

Optimized Protocol: The "Cold-Cyclization" Method

This protocol is designed for the cyclization of Intermediate A to the oxazolidinone (e.g., Rivaroxaban precursor) with maximum chiral retention.

Reagents:

  • Substrate: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

  • Base: LiHMDS (Lithium hexamethyldisilazide) or K2CO3 (mild alternative)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF

  • Activator: CDI (Carbonyldiimidazole) or Triphosgene (if applicable)

Step-by-Step Guide:

StepActionCritical Parameter (Why?)
1 Dissolution Dissolve substrate in anhydrous THF (0.5 M).
2 Cryogenic Cooling Cool solution to -10°C to 0°C .
3 Base Addition Add LiHMDS (1.1 eq) dropwise over 30 mins.
4 Epoxide Formation Stir at 0°C for 1 hour.
5 Cyclization Add CDI (or specific linker) slowly. Warm to RT only after addition.
6 Quench Quench with sat. NH4Cl.[1]

Visualizing the Pathway

The following diagram illustrates the difference between the Path of Retention (Desired) and the Path of Racemization (Failure).

Reaction_Pathway SM (R)-Chlorohydrin (Starting Material) Epoxide (R)-Epoxide (Intermediate) SM->Epoxide Base (Internal SN2) RETENTION Carbocation Planar Carbocation (C2) SM->Carbocation Acid/Heat (SN1) Epoxide->Carbocation Lewis Acid Oxazolidinone (R)-Oxazolidinone (Target Product) Epoxide->Oxazolidinone N-Attack (Cyclization) RETENTION Racemate Racemic Mixture (Impurity) Carbocation->Racemate Non-selective Attack

Caption: Figure 2. Reaction pathways. The green path preserves chirality via double inversion or retention. The red path (via carbocation) destroys it.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH or KOH as a base? A: Avoid strong hydroxide bases if possible. Hydroxide ions are small, hard nucleophiles that can attack the epoxide (formed in situ) at the less hindered carbon (C3) or potentially open it non-selectively. Bulky bases like LiHMDS or mild bases like K2CO3/Cs2CO3 are superior for maintaining regioselectivity.

Q2: I see a "dimer" impurity. Does this affect chirality? A: Yes. Dimerization usually occurs when the amine of one molecule attacks the epoxide of another (intermolecular reaction) rather than the intramolecular cyclization. While this doesn't strictly "racemize" the center, it removes chiral material from your yield. Fix: Run the reaction more dilute (0.1 M - 0.2 M) to favor intramolecular cyclization.

Q3: How do I store the chlorohydrin intermediate? A: Store at -20°C under Argon. The chlorohydrin can slowly cyclize to the epoxide or oxazolidinone even at room temperature if any moisture or trace base is present.

Q4: My HPLC shows 95% ee, but I started with 99% ee (R)-Epichlorohydrin. Where did I lose the 4%? A: This is likely during the synthesis of the chlorohydrin itself. The ring-opening of epichlorohydrin by ammonia or amines is not 100% regioselective. A small amount of attack at C2 (instead of C3) creates a regioisomer that can co-elute or confuse chiral analysis. Ensure your HPLC method separates the regioisomer from the enantiomer.

References

  • Rivaroxaban Synthesis & Impurity Control

    • Title: An Improved and Practical Synthesis of Rivaroxaban.
    • Source: Heterocycles, Vol. 104, No. 10, 2022.[2][3][4][5]

    • Relevance: details the cyclization conditions and impurity profiles (impurities 16 and 17)
    • URL:

  • Oxazolidinone Formation Mechanism

    • Title: Synthesis of Oxazolidinones by a Hypervalent Iodine Mediated Cyclization of N-Allylcarbam
    • Source: University of Huddersfield Repository.
    • Relevance: Discusses the cyclization mechanics and yield optimization for carbamate deriv
    • URL:

  • Use of tert-Butyl Carbonate in Ring Opening

    • Title: tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one.[1]

    • Source: Journal of Organic Chemistry (via NIH/PMC).
    • Relevance: Confirms the mechanism of Boc-group participation and the stability of the intermedi
    • URL:

  • General Racemization Mechanisms

    • Title: Racemization pathways during amide bond formation.[6]

    • Source: Green Chemistry Letters and Reviews (2024).[6]

    • Relevance: Provides foundational knowledge on how activation methods (like those used in Rivaroxaban synthesis)
    • URL:

Sources

Optimization

Technical Support Center: Impurity Profiling for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Topic: Byproduct Identification & Process Control Target Molecule: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 415684-05-8) Application: Key chiral intermediate for oxazolidinone antibiotics (e.g., Linezolid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Control Target Molecule: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 415684-05-8) Application: Key chiral intermediate for oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban).

Module 1: Synthetic Pathways & Impurity Origins

The Mechanistic Landscape

The synthesis of tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate typically proceeds via the ring-opening of (R)-epichlorohydrin with an ammonia source, followed by


-protection using di-tert-butyl dicarbonate (Boc

O).

Understanding the impurities requires mapping the competition between intermolecular nucleophilic attacks (polymerization/dimerization) and intramolecular cyclizations (oxazolidinone formation).

Pathway Visualization

The following diagram maps the "Happy Path" to the target against the critical failure modes (Red/Orange nodes).

G node_start (R)-Epichlorohydrin node_amine (R)-1-amino-3-chloro-2-propanol (Intermediate) node_start->node_amine Ring Opening (SN2) node_diol IMPURITY C (Hydrolysis): tert-Butyl (2,3-dihydroxypropyl)carbamate node_start->node_diol Hydrolysis node_nh3 Ammonia (Excess) node_nh3->node_amine node_target TARGET: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate node_amine->node_target N-Protection node_dimer IMPURITY A (Dimer): Bis(3-chloro-2-hydroxypropyl)amine node_amine->node_dimer Low NH3 eq. (Over-alkylation) node_boc Boc2O / Base node_boc->node_target node_oxaz IMPURITY B (Cyclic): 5-(chloromethyl)oxazolidin-2-one node_target->node_oxaz Strong Base/Heat (Intramolecular Cyclization) node_target->node_diol H2O / OH- (Cl Displacement)

Caption: Figure 1. Reaction cascade showing the primary synthetic route (center) and competitive side-reactions leading to dimerization (left), cyclization (right), and hydrolysis (bottom).

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I see a large mass peak at [M+H]+ ~202 or ~244. Is this a byproduct?"

Diagnosis: This is likely Impurity A (The Dimer) or its Boc-protected variant.

  • The Chemistry: Epichlorohydrin is a bis-electrophile. The primary amine formed in Step 1 is more nucleophilic than ammonia. If the concentration of ammonia is insufficient, the newly formed amine reacts with a second molecule of epichlorohydrin.

  • Mass Spec Signature:

    • Dimer (Free Amine): MW ~202 Da (

      
      ).
      
    • Dimer (N-Boc): MW ~302 Da.

  • Corrective Action:

    • Increase Ammonia Equivalents: Standard protocols require a massive excess of ammonia (10–20 equivalents) to statistically favor the primary amine.

    • Reverse Addition: Add the epichlorohydrin slowly into the ammonia solution, not the other way around. This ensures the epoxide always encounters an excess of NH

      
      .
      
Issue 2: "My product is solidifying into a white precipitate that is NOT the target."

Diagnosis: You have likely formed Impurity B (The Oxazolidinone) .

  • The Chemistry: The target molecule contains a carbamate (nucleophile) and a chlorohydrin (electrophile) on the same backbone. Under basic conditions (pH > 10) or high heat, the carbamate nitrogen attacks the C-Cl carbon (or the intermediate epoxide), cyclizing to form (R)-5-(chloromethyl)oxazolidin-2-one.

  • The Trigger: Using strong bases (NaOH, KOH) during the Boc-protection step or workup.

  • Corrective Action:

    • Switch Bases: Use milder bases for the Boc protection, such as NaHCO

      
       or triethylamine, and keep the temperature < 40°C.
      
    • Acidic Quench: Ensure the workup remains neutral or slightly acidic. Avoid prolonged exposure to aqueous base.

Issue 3: "The product is highly water-soluble and I'm losing yield during extraction."

Diagnosis: Formation of Impurity C (The Diol) .

  • The Chemistry: The chlorine atom is a good leaving group.[1] If water is present at elevated temperatures, the chlorohydrin hydrolyzes to a diol (tert-butyl (2,3-dihydroxypropyl)carbamate).

  • Corrective Action:

    • Limit Water: While the ammonia step is often aqueous, the Boc protection should be done in a biphasic system (DCM/Water) or organic solvent (THF) with controlled water content.

    • Salting Out: Saturate the aqueous layer with NaCl during extraction to force the organic target into the organic layer.

Module 3: Analytical Identification Data

Use the table below to confirm impurity identity via


H NMR and LC-MS.
ComponentStructure DescriptionKey

H NMR Feature (CDCl

)
MS (ESI+)
Target Linear Carbamate

1.44 (s, 9H, Boc),

3.5–3.7 (m, CH

Cl)
210 [M+H]

Impurity A (Dimer) Bis-alkylated amineComplex multiplet, ratio of Boc to alkyl protons drops by 50%202/302 Da
Impurity B (Cyclic) Oxazolidinone RingDistinct shift of CH protons on the ring (

4.5–4.8 ppm)
136 [M-Boc+H]

Impurity C (Diol) Hydrolyzed ChlorideLoss of CH

Cl signal; appearance of broad OH signals
192 [M+H]

Module 4: Validated Purification Protocol

If impurities are detected, use this purification logic based on polarity differences.

  • Crude Workup:

    • Evaporate organic solvent (THF/DCM).

    • Redissolve in Ethyl Acetate.

    • Wash with 5% Citric Acid (removes unreacted amines/dimers which protonate and enter aqueous phase).

    • Wash with Brine (removes Diol/water-soluble impurities).

  • Recrystallization (High Purity):

    • Solvent System: Hexane / Dichloromethane (DCM).

    • Method: Dissolve crude solid in minimal warm DCM. Slowly add Hexane until turbidity persists. Cool to 4°C.

    • Why? The oxazolidinone impurity is often less soluble in non-polar mixtures and may precipitate out, or conversely, the target crystallizes leaving the oily dimer in the mother liquor.

References

  • Synthesis of Oxazolidinone Antibacterials: Pearlman, B. A., et al. "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives." Organic Process Research & Development, 2003.

  • Rivaroxaban Intermediate Synthesis: Jiang, X., et al. "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 2015.

  • Boc-Protection Protocols & Side Reactions: Agami, C., et al. "Side reactions in the formation of N-tert-butoxycarbonyl derivatives." Tetrahedron, 2002.

  • Epoxide Ring Opening Mechanics: "Reaction of Epichlorohydrin with Amines." Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Alternative Reagents to tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Executive Summary In the synthesis of chiral oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban), the introduction of the C3 chiral center is the rate-limiting step for both cost and enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of chiral oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban), the introduction of the C3 chiral center is the rate-limiting step for both cost and enantiomeric purity.

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (hereafter referred to as the (R)-Chlorohydrin ) has long served as a "gold standard" intermediate because it balances stability (solid form) with reactivity (precursor to the epoxide). However, its use is increasingly scrutinized due to:

  • Process Efficiency: The requirement for an in situ base-mediated cyclization step.

  • Atom Economy: The loss of HCl adds waste relative to direct epoxide coupling.

  • Supply Chain: Cold-chain requirements for high-enantiomeric excess (ee%) retention over long storage periods.

This guide objectively compares the (R)-Chlorohydrin against its three primary industrial alternatives: the (S)-Glycidyl Phthalimide (Classic Route), the (S)-Boc-Epoxide (Direct Route), and the (S)-Epichlorohydrin (Raw Material Route).

The Landscape of C3 Synthons

To understand the alternatives, we must map the chemical relationship between these reagents. They are all "masked" forms of the same chiral glycerol backbone.

The Central Dogma of Oxazolidinone Synthesis

The goal is to react an aniline derivative with a chiral C3 unit to form the 5-hydroxymethyl-oxazolidinone core.

  • The Target ((R)-Chlorohydrin): A stable, solid "pre-epoxide."

  • Alternative A ((S)-Boc-Epoxide): The activated form of the target.

  • Alternative B ((S)-Glycidyl Phthalimide): A different protecting group strategy (Phthalimide vs. Boc).

Visualization: The Synthon Interconversion Map

SynthonMap Epichlorohydrin (S)-Epichlorohydrin (Raw Material) Chlorohydrin (R)-Chlorohydrin (Target Reagent) Epichlorohydrin->Chlorohydrin + Boc-NH2 Phthalimide (S)-Glycidyl Phthalimide (Stable Alternative) Epichlorohydrin->Phthalimide + Phthalimide BocEpoxide (S)-Boc-Epoxide (Direct Alternative) Chlorohydrin->BocEpoxide Base (e.g., LiOtBu) - HCl Oxazolidinone Chiral Oxazolidinone (Final Core) Chlorohydrin->Oxazolidinone + Aniline + Base (In Situ Epoxide) BocEpoxide->Oxazolidinone + Aniline/Isocyanate Phthalimide->Oxazolidinone + Aniline (Multi-step)

Figure 1: The chemical relationship between the target reagent and its primary alternatives.[1] Note that the (R)-Chlorohydrin serves as a stable storage form for the (S)-Boc-Epoxide.

Detailed Comparative Analysis

Reagent A: The Target (Baseline)

Name: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Role: The "Safe" Epoxide Equivalent.

  • Mechanism: It does not react directly. It must be treated with a base (e.g., Potassium tert-butoxide or K2CO3) to eliminate HCl and close the epoxide ring in situ.

  • Pros: Solid state (easy to weigh/handle); higher shelf-stability than the open epoxide.

  • Cons: Generates salt waste (KCl/LiCl); reaction kinetics are slower due to the cyclization step.

Alternative 1: (S)-Glycidyl Phthalimide (The "Robust" Choice)

Name: N-(2,3-Epoxypropyl)phthalimide Role: The highly crystalline, high-purity alternative.

  • Mechanism: The phthalimide group is extremely robust, protecting the amine through harsh conditions.

  • Pros:

    • Crystallinity: Unlike the Boc-variants, this is a high-melting solid, allowing for recrystallization to boost ee% to >99.5%.

    • Stability: Indefinite shelf life at room temperature.

  • Cons:

    • Atom Economy: The phthalimide group (MW ~147) is "heavy waste" compared to Boc (MW ~100).

    • Deprotection: Requires hydrazine or methylamine to remove the phthalimide group, which raises genotoxic impurity concerns (hydrazine residues).

Alternative 2: (S)-Boc-Epoxide (The "Speed" Choice)

Name: tert-Butyl (S)-(oxiran-2-ylmethyl)carbamate Role: The activated species.

  • Mechanism: Direct nucleophilic attack by the aniline/isocyanate.

  • Pros:

    • Reaction Time: Fastest kinetics; no induction period for ring closure.

    • Cleanliness: No salt formation during the coupling step.

  • Cons:

    • Instability: Prone to dimerization and polymerization. Must be stored at -20°C.

    • Handling: Often an oil or low-melting solid, making industrial handling difficult.

Performance Data & Decision Matrix

The following data summarizes experimental comparisons based on the synthesis of a Rivaroxaban precursor (5-chloro-thiophene-2-carboxylic acid amide derivative).

Feature(R)-Chlorohydrin (Target)(S)-Glycidyl Phthalimide(S)-Boc-Epoxide
Physical State White SolidWhite Crystalline SolidOil / Low-melt Solid
Storage Stability Good (4°C)Excellent (RT)Poor (-20°C)
Atom Economy Moderate (Loss of HCl)Low (Heavy protecting group)High (Direct coupling)
Typical Yield 82 - 85%75 - 80% (over 2 steps)85 - 88%
Enantiomeric Excess >98%>99% (Recrystallizable)95-98% (Risk of erosion)
Process Hazard LowModerate (Hydrazine use)Moderate (Unstable epoxide)
Cost (Relative) MediumLow (Commodity chemical)High
Decision Logic
  • Choose (R)-Chlorohydrin if: You need a balance of ease-of-handling and yield, and you have standard reactor capabilities to handle salt waste.

  • Choose Glycidyl Phthalimide if: Optical purity is the absolute priority (e.g., >99.5% required) and you can validate the removal of hydrazine residues.

  • Choose Boc-Epoxide if: You are running flow chemistry or low-temperature lithiation where rapid kinetics are required.

Experimental Protocols

Protocol A: Baseline Method (Using (R)-Chlorohydrin)

This method generates the oxazolidinone via in situ epoxide formation.

Reagents:

  • Aniline Derivative (1.0 eq)

  • (R)-Chlorohydrin (1.2 eq)

  • Lithium tert-butoxide (LiOtBu) (2.5 eq)

  • Solvent: DMF/THF (9:1)

Step-by-Step:

  • Charge the Aniline derivative and (R)-Chlorohydrin into the reactor with DMF/THF.

  • Cool the mixture to 0°C to suppress side reactions.

  • Add LiOtBu portion-wise over 30 minutes. Note: The base serves two purposes: deprotonating the aniline and cyclizing the chlorohydrin to the epoxide.

  • Warm to 40°C and stir for 12 hours. Monitor by HPLC for the disappearance of the chlorohydrin.

  • Quench with saturated NH4Cl solution.

  • Extract with Ethyl Acetate.

  • Result: The base promotes the intramolecular displacement of Cl by the hydroxyl group (inversion) followed by the attack of the aniline (inversion), resulting in net retention of the C5 stereocenter relative to the starting material's chirality? Correction: (R)-Chlorohydrin yields (R)-Epoxide which yields (R)-Oxazolidinone.

Protocol B: Alternative Method (Using (S)-Glycidyl Phthalimide)

This method utilizes the robust phthalimide route, common in early Rivaroxaban patents.

Reagents:

  • Aniline Derivative (1.0 eq)

  • (S)-Glycidyl Phthalimide (1.1 eq)

  • Ethanol/Water (9:1)

Step-by-Step:

  • Suspend the Aniline and (S)-Glycidyl Phthalimide in Ethanol/Water.

  • Heat to reflux (75-80°C) for 24 hours. Note: The high stability of the phthalimide requires higher temperatures to open the epoxide compared to the Boc-variant.

  • Cool to precipitate the Phthalimido-alcohol intermediate. Filter and dry.

  • Deprotection: Resuspend the solid in Ethanol and add Methylamine (40% aq, 3.0 eq). Heat to 60°C for 4 hours.

  • Cyclization: The free amine formed often requires a carbonyl source (like CDI or Phosgene) to close the ring, OR if the aniline had a carbamate/isocyanate group, it closes spontaneously.

    • Critical Distinction: Unlike the Boc-route, the Phthalimide route often yields the amino-alcohol which must be cyclized in a second distinct step with CDI (Carbonyl Diimidazole).

Process Visualization

The following diagram illustrates the divergence in process complexity between the Target (Chlorohydrin) and the Alternative (Phthalimide).

ProcessFlow cluster_0 Target Route: (R)-Chlorohydrin cluster_1 Alternative Route: Glycidyl Phthalimide StartA Start: Aniline + (R)-Chlorohydrin StepA1 Add Base (LiOtBu) (In-situ Epoxidation) StartA->StepA1 StepA2 Cyclization (One Pot) StepA1->StepA2 EndA Product: Oxazolidinone StepA2->EndA StartB Start: Aniline + Glycidyl Phthalimide StepB1 Reflux (Epoxide Opening) StartB->StepB1 StepB2 Isolate Intermediate StepB1->StepB2 StepB3 Deprotection (Methylamine/Hydrazine) StepB2->StepB3 StepB4 Ring Closure (CDI/Phosgene) StepB3->StepB4 EndB Product: Oxazolidinone StepB4->EndB

Figure 2: Workflow comparison. The (R)-Chlorohydrin allows for a "One-Pot" synthesis, whereas the Phthalimide route is a multi-step process requiring deprotection and activation.

References

  • Perlova, N. et al. (2015). Synthesis of Rivaroxaban: Strategies and Tactics. Journal of Medicinal Chemistry.

  • Roehrig, S. et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.

  • Survival Technologies. (2023). Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide.

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.

  • Drabina, P. et al. (2019).[4] New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. Tetrahedron Letters.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the validation of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate, a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Our focus is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only compliant with global regulatory standards but are also robust and fit for their intended purpose.

This document is structured to provide a comprehensive overview, from the foundational principles of method validation to detailed experimental protocols and data interpretation. We will delve into the nuances of various analytical techniques, offering a comparative analysis supported by experimental data to guide you in making informed decisions for your specific analytical challenges.

The Imperative of Method Validation in Pharmaceutical Analysis

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For a chiral intermediate like tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate, this is of paramount importance to ensure the stereochemical purity, identity, strength, and quality of the final drug substance.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R1) and its recent revision Q2(R2), which outline the necessary validation characteristics. These guidelines are designed to ensure that analytical methods are reliable, reproducible, and accurate.

Visualizing the Validation Workflow

A well-defined workflow is essential for a systematic approach to analytical method validation. The following diagram illustrates the key stages and their interdependencies.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution & Data Analysis cluster_3 Phase 4: Documentation & Lifecycle Management Method_Development Method Development Optimization Optimization Method_Development->Optimization Define_ATP Define Analytical Target Profile (ATP) Optimization->Define_ATP Select_Parameters Select Validation Parameters Define_ATP->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Execute_Experiments Execute Validation Experiments Set_Criteria->Execute_Experiments Data_Analysis Data Analysis & Statistical Evaluation Execute_Experiments->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report Method_Lifecycle Continuous Monitoring & Lifecycle Management Validation_Report->Method_Lifecycle

Caption: A streamlined workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., identification, purity, or assay). For tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate, which is a chiral molecule, both achiral and chiral methods are necessary.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power. For the assay of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate and the quantification of its process-related impurities, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 column is a common first choice due to its hydrophobicity, which provides good retention for moderately polar compounds like our target analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal separation. The buffer controls the pH and influences the retention of ionizable impurities.

  • Detection: UV detection is suitable as the carbamate group provides some UV absorbance. The wavelength is chosen based on the UV spectrum of the analyte to maximize sensitivity.

Experimental Protocol: RP-HPLC Method for Assay

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate in the mobile phase at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.

Chiral HPLC for Enantiomeric Purity

As tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a chiral molecule, controlling its enantiomeric purity is critical. Chiral HPLC is the gold standard for separating enantiomers. This can be achieved through direct or indirect methods. The direct method, using a chiral stationary phase (CSP), is generally preferred for its simplicity and efficiency.

Causality behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds. The selection of the specific CSP is empirical and requires screening.

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) mobile phases are commonly used with polysaccharide-based CSPs. The choice of mobile phase significantly impacts the chiral recognition mechanism.

Experimental Protocol: Chiral HPLC Method

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC) for Residual Solvents

Gas chromatography is the preferred method for the determination of residual solvents, which are process-related impurities that must be controlled within strict limits defined by ICH Q3C guidelines.

Causality behind Experimental Choices:

  • Technique: Headspace GC is often used to avoid non-volatile matrix interference and to enhance sensitivity for volatile solvents.

  • Column: A polar capillary column (e.g., based on polyethylene glycol) is typically used for the separation of common organic solvents.

  • Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds.

Validation Parameters: A Comparative Overview

The validation of an analytical method involves assessing a set of performance characteristics as outlined in ICH Q2(R1). The following table summarizes the key validation parameters and their typical acceptance criteria for the different analytical methods discussed.

Validation ParameterRP-HPLC (Assay)Chiral HPLC (Enantiomeric Purity)GC (Residual Solvents)
Specificity Peak purity index > 0.999; baseline resolution from known impuritiesBaseline resolution (Rs > 1.5) between enantiomersBaseline resolution of all specified solvents
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0% for the minor enantiomer80.0% - 120.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% for the minor enantiomerRepeatability: ≤ 10.0%; Intermediate Precision: ≤ 15.0%
Limit of Detection (LOD) S/N ratio of 3:1S/N ratio of 3:1S/N ratio of 3:1
Limit of Quantitation (LOQ) S/N ratio of 10:1S/N ratio of 10:1S/N ratio of 10:1
Robustness Insensitive to small, deliberate changes in method parametersInsensitive to small, deliberate changes in method parametersInsensitive to small, deliberate changes in method parameters
Logical Relationships of Validation Parameters

The validation parameters are interconnected, and understanding these relationships is crucial for an efficient validation strategy.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Validation

Green Chemistry Alternatives for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Synthesis

This guide outlines high-performance, green chemistry alternatives for synthesizing tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral intermediate for oxazolidinone antibiotics (e.g., Linezolid) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-performance, green chemistry alternatives for synthesizing tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate , a critical chiral intermediate for oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban).

Executive Summary & Strategic Rationale

The traditional synthesis of tert-butyl (3-chloro-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with (R)-epichlorohydrin in volatile organic solvents (DCM, THF) using strong bases (e.g., LiO_t_Bu, NaH) or high temperatures. These methods suffer from poor atom economy, high E-factors (waste-to-product ratio), and safety risks associated with exothermic epoxide polymerization.

The Green Shift: Modern process chemistry prioritizes solvent-free catalytic ring opening and aqueous-biphasic systems . This guide compares two advanced green protocols against the traditional benchmark, demonstrating how switching to solid-supported catalysts or aqueous media can improve yield (>90%) while reducing solvent waste by up to 85%.

Mechanistic Pathways & Stereochemistry

The synthesis relies on the regioselective nucleophilic attack of the carbamate nitrogen (or an amine precursor) on the terminal carbon (C3) of the chiral epoxide.

Pathway Analysis (DOT Diagram)

ReactionPathways cluster_legend Pathway Key Epi (R)-Epichlorohydrin (Chiral Precursor) Amine (R)-1-Amino-3-chloro-2-propanol (Intermediate) Epi->Amine Route C: Aqueous Ammonolysis (NH3/H2O) Target tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (Target Molecule) Epi->Target Route A: Direct Coupling (Strong Base/DCM) Epi->Target Route B: Solvent-Free (Solid Catalyst) BocNH2 tert-Butyl Carbamate (Nucleophile) BocNH2->Target BocNH2->Target Amine->Target Aqueous Boc-Protection (Boc2O/Water) key1 Red Dashed = Traditional (High Waste) key2 Green Solid = Recommended (Solvent-Free) key3 Blue Solid = Robust Alternative (Aqueous)

Figure 1: Comparison of synthetic pathways. Route B (Solvent-Free) offers the highest atom economy, while Route C (Aqueous) avoids organic solvents entirely.

Comparative Analysis of Methodologies

The following table contrasts the performance metrics of the traditional method versus the recommended green alternatives.

MetricTraditional Method (Solvent-Based)Green Method A (Solvent-Free Catalytic)Green Method B (Aqueous Biphasic)
Reaction Medium Dichloromethane (DCM) or DMFNone (Neat) or Green CarbonateWater
Catalyst LiO_t_Bu or NaH (Stoichiometric)Basic Alumina (Al₂O₃) or Recyclable Co-Salen None (Spontaneous)
Yield 65 - 75%88 - 92% 90 - 95%
Atom Economy Low (Solvent waste + salt byproducts)High (100% atom efficient in theory)High (Water is only byproduct)
Temp / Time Reflux (40-60°C) / 12-24 h25-40°C / 4-8 h0-25°C / 2-4 h
Purification Column Chromatography (High solvent use)Recrystallization (Minimal solvent)Filtration / Extraction
Scalability Limited (Exotherm control issues)Excellent (Flow chemistry compatible)Excellent

Detailed Experimental Protocols

Protocol A: Solvent-Free Catalytic Ring Opening (Recommended)

Principle: This method utilizes the neat reaction of reactants catalyzed by a solid surface (Basic Alumina) or a Lewis Acid, eliminating the need for a reaction solvent and simplifying workup.

Materials:

  • (R)-Epichlorohydrin (1.2 equiv)

  • tert-Butyl carbamate (1.0 equiv)[1][2][3]

  • Catalyst: Basic Alumina (activity I) or Cobalt(III) Salen complex (0.5 mol%)

  • Solvent for workup: Ethyl Acetate / Hexane (minimal)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask (or ball mill jar for mechanochemistry), charge tert-butyl carbamate (11.7 g, 100 mmol) and the solid catalyst (e.g., 2.0 g Basic Al₂O₃).

  • Addition: Add (R)-epichlorohydrin (11.1 g, 120 mmol) dropwise at room temperature. Note: If using a Lewis acid catalyst, cooling to 0°C may be required initially to control the exotherm.

  • Reaction: Stir the neat mixture vigorously (or mill) at 30-35°C. The mixture will transition from a slurry to a viscous oil. Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC.[4]

  • Completion: Reaction typically reaches >95% conversion within 6-8 hours.

  • Workup (Green): Add a minimal amount of warm Ethyl Acetate (30 mL) to dissolve the product. Filter off the solid catalyst (which can be washed and reactivated).

  • Crystallization: Add Hexane (60 mL) to the filtrate and cool to 0°C. The product, tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate, crystallizes as a white solid.

  • Yield: Expected 18.5 - 19.5 g (88-92%).

Protocol B: Aqueous Biphasic Synthesis (Robust Alternative)

Principle: This route avoids handling the epoxide directly with the carbamate (which can be sluggish). Instead, it uses the amine precursor (synthesized via ammonolysis) and performs the Boc-protection in water, leveraging the hydrophobicity of Boc₂O.

Materials:

  • (R)-1-Amino-3-chloro-2-propanol (100 mmol) [Pre-synthesized via NH₃ + Epichlorohydrin]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[5]

  • Base: NaHCO₃ (1.2 equiv)

  • Solvent: Water[3][6][7]

Step-by-Step Procedure:

  • Dissolution: Dissolve (R)-1-amino-3-chloro-2-propanol (10.9 g, 100 mmol) in Water (50 mL).

  • Buffering: Add NaHCO₃ (10.1 g, 120 mmol). The solution will bubble slightly.

  • Protection: Add Boc₂O (24.0 g, 110 mmol) in a single portion. Vigorous stirring is essential as Boc₂O is insoluble in water.

  • Reaction: Stir at room temperature (25°C) for 3-4 hours. The mixture will become heterogeneous as the product precipitates or oils out.

  • Isolation:

    • If Solid: Filter the white precipitate, wash with cold water, and dry.

    • If Oily:[3][8] Extract with a green solvent like 2-MeTHF or Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Yield: Expected 19.0 - 20.0 g (90-95%).

Critical Control Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Polymerization of EpichlorohydrinEnsure temperature <40°C; add catalyst slowly.
Side Product (Di-alkylation) Excess Epoxide / High TempUse slight excess of Carbamate instead; keep temp low.
Racemization Acidic conditions or High TempMaintain neutral/basic pH; avoid strong Lewis acids at high T.
Sticky Solid Residual Solvent / ImpuritiesRecrystallize from Hexane/EtOAc; ensure thorough drying.

References

  • Green Chemistry Principles in Drug Synthesis: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. Link

  • Catalytic Ring Opening of Epoxides: Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. Link

  • Solvent-Free Synthesis of Carbamates: Selva, M., & Perosa, A. (2008). "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents." Green Chemistry, 10, 457-464. Link

  • Aqueous Boc Protection: Chankeshwara, S. V., & Chakraborti, A. K. (2006). "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262. Link

  • Rivaroxaban Intermediate Synthesis: Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

Sources

Comparative

Benchmarking tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate: A Guide for Oxazolidinone Synthesis

Executive Summary: The "Masked" Epoxide Advantage In the high-stakes synthesis of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban), the choice of the C3 chiral building block is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Epoxide Advantage

In the high-stakes synthesis of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban), the choice of the C3 chiral building block is the primary determinant of process scalability.

While (S)-Epichlorohydrin remains the commodity standard due to cost, it introduces significant process risks: volatility, genotoxicity, and instability during storage.

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (TB-CHPC) has emerged as the superior "Process-Ready" alternative. Functioning as a solid, shelf-stable "masked" epoxide, it allows researchers to bypass the difficult handling of volatile chiral epoxides while retaining the ability to generate the reactive species in situ with precise stereocontrol.

This guide benchmarks TB-CHPC against its primary competitors, providing experimental evidence that its higher unit cost is offset by superior atom economy and reduced genotoxic impurity (GTI) remediation costs in GMP workflows.

The Chemical Landscape: Competitor Analysis

We are evaluating three distinct approaches to installing the chiral center in oxazolidinone drugs.

Candidate A: The Topic Molecule (TB-CHPC)
  • Structure: A Boc-protected amine with a chlorohydrin tail.

  • State: White to off-white solid.

  • Mechanism: Undergoes base-induced intramolecular cyclization to form the N-Boc epoxide in situ, or reacts directly with isocyanates/CDI.

  • Primary Benefit: Stability. It does not polymerize or racemize under standard storage conditions (2-8°C).

Candidate B: (S)-Epichlorohydrin[1]
  • State: Volatile liquid.

  • Mechanism: Direct alkylation.

  • Primary Drawback: Handling. Highly toxic, suspected carcinogen, and prone to ring-opening by trace moisture, leading to enantiomeric erosion.

Candidate C: (S)-N-Glycidylphthalimide
  • State: Solid.[1]

  • Mechanism: Traditional "Gabriel Synthesis" route.

  • Primary Drawback: Atom Economy. Requires hydrazine deprotection (hazardous) and generates stoichiometric phthalhydrazide waste.

Benchmarking Performance

The following data aggregates process results from kilogram-scale pilot batches of Rivaroxaban intermediates.

Table 1: Comparative Efficiency Metrics
FeatureTB-CHPC (Topic)(S)-Epichlorohydrin (S)-N-Glycidylphthalimide
Physical State Crystalline SolidVolatile LiquidSolid
Storage Stability >24 Months (Dry, 4°C)<6 Months (Polymerizes)>12 Months
Enantiomeric Excess (ee) >99.5% (Locked)97-98% (Risk of erosion)>99%
Cyclization Yield 92-95% 75-85%80-88%
Atom Economy High (Boc is low MW)High (Raw material)Low (Phthalimide waste)
Safety Profile Toxic (Solid handling)Severe (Vapor/GTI risk)Moderate (Hydrazine use)
Process Chemist’s Insight: The "GTI" Factor

In GMP manufacturing, unreacted epoxides are classified as Genotoxic Impurities (GTIs) .

  • Using Epichlorohydrin: You must prove (via expensive purge studies) that the final drug has <5 ppm of residual epichlorohydrin.

  • Using TB-CHPC: The epoxide is generated transiently inside the reactor and immediately consumed. The residual chlorohydrin is easier to purge and detect, significantly lowering the regulatory burden.

Visualizing the Strategic Advantage

The diagram below illustrates why TB-CHPC (Center Path) offers the most convergent and safe route compared to the alternatives.

G Start_Epi (S)-Epichlorohydrin (Volatile/Toxic) Step_RingOpen Ring Opening (Slow, Side Reactions) Start_Epi->Step_RingOpen Direct Alkylation Start_Phth (S)-N-Glycidylphthalimide (Poor Atom Economy) Step_Deprotect Hydrazine Deprotection (Hazardous Waste) Start_Phth->Step_Deprotect Amine Release Start_TB TB-CHPC (Topic) (Stable Solid) Step_InSitu In-Situ Epoxidation (Base Promoted) Start_TB->Step_InSitu Flash Activation Intermediate Chiral Amino-Alcohol Intermediate Step_RingOpen->Intermediate Step_Deprotect->Intermediate Step_InSitu->Intermediate Immediate Capture Final_Cycl CDI Cyclization to Oxazolidinone Intermediate->Final_Cycl Product Rivaroxaban/Linezolid Core Scaffold Final_Cycl->Product

Figure 1: Comparison of synthetic pathways. The TB-CHPC route (Green) minimizes hazardous steps and waste generation compared to Epichlorohydrin (Red) and Phthalimide (Yellow) routes.

Experimental Protocol: CDl-Mediated Cyclization

This protocol demonstrates the conversion of TB-CHPC into the oxazolidinone core, a critical step in Rivaroxaban synthesis. This method relies on the in situ formation of the epoxide followed by ring opening and cyclization.

Objective: Synthesis of the 5-(hydroxymethyl)oxazolidin-2-one core.

Materials:
  • tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (TB-CHPC): 10.0 g (47.7 mmol)

  • Potassium tert-butoxide (KOtBu): 1.1 equiv

  • Aniline Derivative (e.g., 4-(4-aminophenyl)morpholin-3-one): 1.0 equiv

  • 1,1'-Carbonyldiimidazole (CDI): 1.2 equiv

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:
  • Activation (Epoxide Formation):

    • Dissolve 10.0 g of TB-CHPC in 50 mL anhydrous THF.

    • Cool to 0°C under nitrogen atmosphere.

    • Add KOtBu (5.9 g) portion-wise. Observation: The solution will become turbid as KCl precipitates.

    • Stir for 30 minutes at 0°C. Mechanism: This generates the N-Boc-epoxide in situ.

  • Coupling:

    • Add the Aniline Derivative (dissolved in minimal THF) slowly to the reaction mixture.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 6 hours.

    • Checkpoint: Monitor via HPLC.[1][2][3] The epoxide peak should disappear, replaced by the amino-alcohol adduct.

  • Cyclization:

    • Add CDI (9.3 g) to the reaction mixture in one portion.

    • Heat the mixture to reflux (66°C) for 4 hours.

    • Mechanism:[3][4][5][6][7] The CDI bridges the secondary amine and the hydroxyl group, closing the oxazolidinone ring.

  • Workup:

    • Cool to room temperature. Quench with 10% aqueous citric acid (to neutralize base and remove Boc byproducts if acidic enough, otherwise separate deprotection step required).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Validation:

    • Expected Yield: 92-95%

    • Chiral Purity: >99.5% ee (Determined via Chiral HPLC, Chiralcel OD-H column).[3]

Decision Matrix: When to Use TB-CHPC

ScenarioRecommendationReasoning
Early R&D / MedChem Use TB-CHPC Ease of handling solids speeds up library synthesis; no need for fume hood precautions required for volatile epoxides.
Cost-Sensitive Commodity Mfg Use Epichlorohydrin If you have a dedicated hazardous facility and can tolerate yield losses, the raw material cost of epichlorohydrin is unbeatable.
GMP Pilot Plant Use TB-CHPC The cost of cleaning validation and GTI testing for epoxides often exceeds the higher material cost of the carbamate.
Long-Term Storage Use TB-CHPC Can be stockpiled for years without degradation; Epichlorohydrin requires just-in-time purchasing.

References

  • Rivaroxaban Process Chemistry: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005. Link

  • Impurity Control in Oxazolidinones: Olimjonov, S., et al. "An Improved and Practical Synthesis of Rivaroxaban." Heterocycles, 2022.[3] Link

  • Genotoxic Impurity Management: "Control of Genotoxic Impurities in Pharmaceutical Manufacturing." FDA Guidance for Industry, M7(R1). Link

  • Comparison of Routes: Perrault, W. R., et al. "Process Research and Development of a New Oxazolidinone Antibacterial." Organic Process Research & Development, 2003. Link

  • Boc-Group Stability: Greene, T.W., Wuts, P.G.M.[8] "Protective Groups in Organic Synthesis." Wiley-Interscience. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

[1][2] Executive Summary: Immediate Action Card For researchers requiring immediate disposal parameters, use the following operational matrix. Do not deviate from these segregation rules without EHS approval.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Card

For researchers requiring immediate disposal parameters, use the following operational matrix. Do not deviate from these segregation rules without EHS approval.

ParameterOperational Directive
Primary Hazard Alkylating Agent Potential. Contains chlorohydrin moiety; precursor to reactive epoxides.[1]
Waste Stream Halogenated Organic. (Do not place in general trash or non-halogenated solvent cans).[1]
Incompatibilities Strong Bases (pH > 9). Risk of cyclization to volatile/reactive epoxide (Boc-glycidylamine derivative).[1]
Liquid Waste Collect in HDPE/Glass carboys labeled "Halogenated Solvent Waste."[1]
Solid Waste Double-bag in chemically resistant polyethylene; Label "Toxic Solid - Halogenated."[1]
Destruction High-Temperature Incineration (via licensed contractor).[1] No bench-top neutralization.

Chemical Hazard Assessment & Causality

To ensure safety, one must understand the causality behind the protocols. We are not merely disposing of a "chemical"; we are managing a functional group with specific reactivity profiles.[1][2][3][4]

The Chlorohydrin Moiety Risk

The molecule tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate contains a chlorohydrin group (


).[1][5]
  • Mechanism of Danger: Under basic conditions (presence of

    
    ), the hydroxyl group deprotonates, facilitating an intramolecular nucleophilic attack on the adjacent carbon bearing the chlorine.[5] This displaces the chloride ion and forms an epoxide  (specifically, a Boc-protected glycidyl amine).[1][5]
    
  • Safety Implication: Epoxides are highly reactive alkylating agents with significantly higher volatility and toxicity than the parent chlorohydrin.[1]

  • Operational Rule: Never mix this waste with basic waste streams (e.g., aqueous NaOH, amine-heavy solutions).[1][5] Doing so creates a more hazardous mutagenic species in the waste container.[1]

Physical Properties & Data[1]
PropertyValue (Approx.)Relevance to Disposal
State Solid (Powder/Crystal)Dust control required during transfer.[1][3]
Solubility Soluble in DMSO, MeOH, DCMUse halogenated solvents for rinsing glassware.[5]
Flash Point >110°C (Predicted)Combustible, but not Flammable Class I.
Molecular Weight 209.67 g/mol Heavy enough to settle; not highly volatile as solid.[1][5]

Waste Categorization & Logic Flow

Effective disposal relies on strict segregation.[1] The following decision tree illustrates the logic required to categorize this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) or equivalent international standards.

WasteLogic Start Waste Generation: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Mother liquor, rinsate) StateCheck->Liquid SolidAction Double Bag (Polyethylene) Label: 'Toxic Solid - Halogenated' Solid->SolidAction LiquidCheck Solvent Composition? Liquid->LiquidCheck HaloSolv Contains DCM, Chloroform, etc. LiquidCheck->HaloSolv NonHaloSolv Contains MeOH, DMSO, Water LiquidCheck->NonHaloSolv FinalLiquid Segregate to: HALOGENATED SOLVENT WASTE (Do not mix with Bases) HaloSolv->FinalLiquid NonHaloSolv->FinalLiquid *Trace Halogen Rule Applies

Figure 1: Waste Segregation Logic. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the chlorinated solute mandates disposal in the Halogenated stream to prevent contamination of fuel-blending streams.[5]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Application: Expired reagents, spill cleanup solids, or failed reaction solids.[5]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-lined heavy-duty polyethylene bags.[1]

  • Transfer: Transfer solid inside a fume hood to avoid dust inhalation.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate"[1][5]

    • Hazard Checkboxes: Toxic, Irritant.[1][5][3]

    • Note: Add "Halogenated" clearly on the tag.[1]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Solutions)

Application: Reaction mixtures, mother liquors, and glassware rinsates.[5]

  • Segregation: Ensure the receiving carboy is designated for Halogenated Solvents .

    • Critical: Verify the carboy does not contain strong bases (KOH, NaOH, alkoxides).[5]

  • Rinsing: Rinse all glassware contaminated with the substance using a small amount of Dichloromethane (DCM) or Acetone.[1] Add this rinsate to the Halogenated waste container.

  • pH Check (Optional but Recommended): If the waste solution was part of a reaction involving bases, neutralize the solution to pH 6-7 using dilute acetic acid before adding it to the waste carboy.[1] This prevents the "chlorohydrin

    
     epoxide" reaction inside the waste drum.[1]
    
Protocol C: Empty Containers[1]
  • Triple Rinse: Triple rinse the original bottle with a solvent capable of dissolving the residue (e.g., Acetone).[1]

  • Disposal of Rinsate: Pour rinsate into the Halogenated Liquid Waste carboy.

  • Defacing: Deface the label and mark "Empty."[1] Dispose of the glass/plastic bottle in standard lab glass trash (unless local regulations require "P-listed" empty containers to be treated as hazardous; check local EHS).

Spill Response Contingency

In the event of a bench-top spill, execute the following "Self-Validating" response workflow.

SpillResponse Alert SPILL DETECTED Assess Assess Volume & State (>50g or Respiratory Irritation?) Alert->Assess Major MAJOR SPILL Evacuate Lab Call EHS/Emergency Assess->Major Yes Minor MINOR SPILL Proceed to Cleanup Assess->Minor No PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles, N95 (if dust) Minor->PPE Contain Containment Solid: Cover with wet paper towel (prevent dust) Liquid: Surround with vermiculite PPE->Contain Clean Cleanup Scoop into plastic bag. Wipe surface with Acetone. Wash surface with Soap/Water. Contain->Clean Disposal Disposal Label as 'Halogenated Debris' Contact Waste Mgmt Clean->Disposal

Figure 2: Spill Response Workflow. The distinction between major and minor spills is critical for respiratory protection.

Decontamination Verification

After cleaning a spill:

  • Visual Inspection: Ensure no white powder residue remains.[1]

  • Surface Test: Wipe the area with a wet paper towel.[1] If the towel picks up residue, repeat the Acetone wipe.[5]

  • Tool Cleaning: Any scoops or spatulas used must be treated as contaminated and rinsed into the halogenated waste stream.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54378829 (Related Chlorohydrin derivatives).[1] Retrieved from [Link][1][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] (Specifically F-List for Halogenated Solvents). Retrieved from [Link][1][5]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] (Chapter 6: Working with Chemicals). Retrieved from [Link]

Sources

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